GW 328267
Beschreibung
structure in first source
Eigenschaften
CAS-Nummer |
210237-78-8 |
|---|---|
Molekularformel |
C21H26N10O4 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-amino-2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]purin-9-yl]-5-(2-ethyltetrazol-5-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C21H26N10O4/c1-2-31-28-18(27-29-31)16-14(33)15(34)20(35-16)30-10-23-13-17(22)25-21(26-19(13)30)24-12(9-32)8-11-6-4-3-5-7-11/h3-7,10,12,14-16,20,32-34H,2,8-9H2,1H3,(H3,22,24,25,26)/t12-,14-,15+,16-,20+/m0/s1 |
InChI-Schlüssel |
FLBKPDIBGNWXMT-NIQZGXKPSA-N |
Isomerische SMILES |
CCN1N=C(N=N1)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)N[C@@H](CC5=CC=CC=C5)CO)N)O)O |
Kanonische SMILES |
CCN1N=C(N=N1)C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NC(CC5=CC=CC=C5)CO)N)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GW-328267; GW328267; GW 328267; J2.047.755E; GW328267X; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of GW328267
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW328267 is a potent and selective small molecule that primarily functions as an agonist of the adenosine (B11128) A2A receptor. This technical guide delineates the mechanism of action of GW328267, summarizing its binding affinity and functional activity at the adenosine A2A receptor and its selectivity across other adenosine receptor subtypes. Detailed experimental methodologies for the key assays used to characterize this compound are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacological profile.
Introduction
Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor, in particular, has emerged as a significant therapeutic target due to its critical role in regulating inflammation, neurotransmission, and cardiovascular function. GW328267 has been identified as a high-affinity agonist for the adenosine A2A receptor, exhibiting a distinct selectivity profile that underscores its potential for therapeutic applications in conditions such as asthma and allergic rhinitis. This document provides a detailed examination of the molecular interactions and cellular consequences of GW328267 activity.
Core Mechanism of Action
The primary mechanism of action of GW328267 is the activation of the adenosine A2A receptor. This receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein complex. Upon agonist binding, a conformational change in the receptor promotes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resultant increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.
In addition to its agonist activity at the A2A receptor, GW328267 also exhibits a notable interaction with the adenosine A3 receptor, where it functions as an antagonist.[1] Its affinity for A1 and A2B receptors is considerably weaker, highlighting its selectivity.[1]
Quantitative Pharmacological Data
The binding affinity and functional potency of GW328267 have been characterized through a series of in vitro pharmacological assays. While specific Ki and EC50 values for GW328267 are not publicly available in the retrieved documents, the qualitative description from a key study provides a clear indication of its potency and selectivity.[1]
Table 1: Summary of GW328267 Interaction with Adenosine Receptor Subtypes [1]
| Receptor Subtype | Binding Affinity | Functional Activity |
| A1 | Very Weak | Not Reported |
| A2A | High | Agonist |
| A2B | Very Weak | Not Reported |
| A3 | High | Antagonist |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches used for its characterization, the following diagrams are provided.
Detailed Experimental Protocols
While the exact protocols used for GW328267 are proprietary, the following are representative methodologies for the key assays based on standard practices for adenosine receptor pharmacology.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of GW328267 for the different adenosine receptor subtypes.
-
Materials:
-
Cell membranes from stable cell lines expressing human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligands: [3H]DPCPX (for A1), [3H]ZM241385 or [3H]CGS21680 (for A2A), and [125I]AB-MECA (for A3).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with MgCl2.
-
GW328267 stock solution and serial dilutions.
-
Non-specific binding determinator (e.g., a high concentration of a non-selective adenosine agonist like NECA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of GW328267.
-
For total binding wells, add assay buffer instead of GW328267.
-
For non-specific binding wells, add the non-specific binding determinator.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the GW328267 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of GW328267 to stimulate cAMP production, confirming its agonist activity at Gs-coupled receptors (A2A) or inhibit forskolin-stimulated cAMP for Gi-coupled receptors (A3 antagonism).
-
Materials:
-
Whole cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with HEPES).
-
Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
GW328267 stock solution and serial dilutions.
-
Forskolin (B1673556) (for A3 antagonist assay).
-
cAMP detection kit (e.g., TR-FRET, ELISA, or luciferase-based biosensor).
-
Lysis buffer (if required by the kit).
-
Plate reader compatible with the detection kit.
-
-
Procedure (A2A Agonist Mode):
-
Seed cells in a multi-well plate and grow to a suitable confluency.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.
-
Add varying concentrations of GW328267 to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells (if necessary for the chosen detection method).
-
Measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
-
Procedure (A3 Antagonist Mode):
-
Follow steps 1 and 2 as above.
-
Pre-incubate the cells with varying concentrations of GW328267.
-
Add a fixed concentration of an A3 agonist (e.g., Cl-IB-MECA) in the presence of forskolin to stimulate then inhibit cAMP production.
-
Incubate and measure cAMP levels as described previously.
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Plot the measured cAMP levels against the logarithm of the GW328267 concentration.
-
For agonist activity, determine the EC50 value (the concentration of GW328267 that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 value (the concentration of GW328267 that inhibits 50% of the agonist-induced response).
-
Conclusion
GW328267 is a selective adenosine A2A receptor agonist with high affinity for both A2A and A3 receptors. Its mechanism of action is centered on the stimulation of the A2A receptor-mediated Gs-cAMP signaling pathway. Concurrently, it exhibits antagonistic properties at the A3 receptor. This dual activity, combined with its weak interaction with A1 and A2B receptors, defines its unique pharmacological profile. The data gathered from radioligand binding and cAMP functional assays are crucial for understanding its therapeutic potential and for guiding further drug development efforts. The detailed methodologies and visualizations provided in this guide offer a comprehensive framework for researchers and scientists working with this and similar compounds.
References
GW328267: A Technical Guide for the Adenosine A2A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW328267 is a potent and selective agonist of the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor belonging to the P1 purinergic receptor family. The A2AR is predominantly coupled to the Gs alpha subunit, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in a wide array of physiological processes, most notably in the regulation of inflammation and vasodilation. Due to its significant anti-inflammatory properties, GW328267, developed by GlaxoSmithKline, has been investigated as a potential therapeutic agent for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the pharmacological data and experimental methodologies relevant to the characterization of GW328267 as an A2AR agonist.
Quantitative Pharmacological Data
The following tables summarize the available in vitro potency and selectivity data for GW328267. It is important to note that this data is primarily sourced from commercial suppliers and public databases, as a comprehensive primary publication detailing the initial pharmacological characterization was not publicly available at the time of this writing.
Table 1: In Vitro Potency of GW328267 at the Human Adenosine A2A Receptor
| Assay Type | Cell Line | Parameter | Value (nM) |
| GTPγS Binding Assay | CHO | EC50 | 4.2 |
| cAMP Accumulation Assay | CHO | EC50 | 51 |
Data sourced from commercial vendor Medchemexpress. The specific experimental conditions beyond the assay type and cell line are not detailed in the source.
Table 2: Selectivity Profile of GW328267
| Receptor Subtype | Assay Type | Cell Line | Parameter | Value (nM) |
| Adenosine A3 | cAMP Accumulation (Antagonist activity) | CHO | IC50 | 5 |
Data sourced from commercial vendor Medchemexpress. This value represents the antagonist activity at the A3 receptor, suggesting some level of cross-reactivity, although the primary activity of GW328267 is agonism at the A2A receptor.
Signaling Pathway and Experimental Workflow
Adenosine A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor by an agonist like GW328267 initiates a well-defined signaling cascade. The receptor, upon agonist binding, undergoes a conformational change that facilitates its interaction with the heterotrimeric Gs protein. This interaction promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs subunit then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately modulating gene expression and eliciting the anti-inflammatory and other cellular responses characteristic of A2AR activation.
Caption: Adenosine A2A receptor signaling cascade initiated by an agonist.
Experimental Workflow for A2AR Agonist Characterization
The characterization of a novel compound like GW328267 as an adenosine A2A receptor agonist typically follows a structured workflow. This process begins with primary binding assays to determine the compound's affinity for the receptor. Subsequently, functional assays are performed to assess its potency and efficacy in activating the receptor and downstream signaling. Finally, selectivity profiling is conducted to evaluate its activity at other related receptor subtypes.
Caption: A typical experimental workflow for characterizing an A2AR agonist.
Detailed Experimental Protocols
The following are representative protocols for key assays used to characterize adenosine A2A receptor agonists. While the specific parameters for the characterization of GW328267 are not fully published, these methodologies represent the standard approach in the field.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the affinity of a test compound (e.g., GW328267) by its ability to compete with a radiolabeled ligand for binding to the A2A receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically a high-affinity A2A receptor antagonist such as [³H]-ZM241385.
-
Test compound: GW328267 at a range of concentrations.
-
Non-specific binding control: A high concentration of a known A2A receptor agonist or antagonist (e.g., 10 µM CGS21680).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes (typically 5-20 µg of protein per well), and the radioligand at a concentration near its Kd.
-
Add the test compound (GW328267) at various concentrations (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (for determining Functional Potency, EC50)
This assay measures the ability of an agonist to stimulate the production of intracellular cAMP, the second messenger for the A2A receptor.
-
Materials:
-
A cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Test compound: GW328267 at a range of concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent the degradation of cAMP.
-
Adenosine deaminase (ADA) to remove endogenous adenosine.
-
Stimulation buffer (e.g., HBSS or serum-free media).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with stimulation buffer containing ADA and a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the test compound (GW328267) at various concentrations (e.g., from 10⁻¹¹ to 10⁻⁶ M).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Conclusion
GW328267 is a valuable research tool for investigating the physiological and pathophysiological roles of the adenosine A2A receptor. Its high potency as an agonist makes it suitable for in vitro and potentially in vivo studies aimed at understanding the therapeutic potential of targeting the A2AR pathway, particularly in inflammatory diseases. The methodologies outlined in this guide provide a framework for the pharmacological characterization of GW328267 and other novel A2AR agonists, which is a critical step in the drug discovery and development process. Further disclosure of the primary pharmacological data for GW328267 from the developing institution would be beneficial for the scientific community to fully leverage this compound in future research.
Pharmacological Profile of GW 328267: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 328267 is a potent and selective adenosine (B11128) A2A receptor agonist that has been investigated for its therapeutic potential, primarily in inflammatory conditions such as acute lung injury (ALI). It also exhibits activity as a weaker antagonist at the adenosine A3 receptor. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its receptor binding and functional activity, detailing relevant experimental protocols, and illustrating its mechanism of action through signaling pathway diagrams. The information presented is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction
Adenosine is a ubiquitous nucleoside that modulates a wide range of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor, in particular, has emerged as a significant therapeutic target due to its role in regulating inflammation, immune responses, and cardiovascular function.[1] Activation of the A2A receptor is known to elicit anti-inflammatory effects, making A2A agonists promising candidates for the treatment of various inflammatory disorders.
This compound (also known as GW328267C and GW328267X) is a synthetic adenosine derivative developed by GlaxoSmithKline. It is characterized as a potent and selective agonist of the adenosine A2A receptor.[1][2] This document provides an in-depth summary of the publicly available pharmacological data for this compound.
Receptor Binding and Functional Activity
This compound displays a distinct binding profile for the different adenosine receptor subtypes. While it is primarily identified as an A2A receptor agonist, it also interacts with other adenosine receptors.
Binding Affinity and Potency
Quantitative data on the binding affinity and functional potency of this compound at human adenosine receptors are summarized in the table below. The compound exhibits high affinity for the A2A and A3 receptors, with significantly weaker activity at the A1 and A2B subtypes.[1][3]
| Receptor Subtype | Cell Line | Assay Type | Parameter | Value (nM) |
| Adenosine A1 | CHO | GTPγS Binding Assay (Agonist) | EC50 | 882[3] |
| Adenosine A2B | CHO | cAMP Production Assay (Agonist) | EC50 | 51[3] |
| Adenosine A3 | CHO | GTPγS Binding Assay (Agonist) | EC50 | 4.2[3] |
| Not Specified | PBMC | Not Specified | IC50 | 1.3[3] |
Note: A specific Ki or EC50 value for the adenosine A2A receptor is not publicly available in the reviewed literature. However, qualitative descriptions indicate "quite high affinity".[1] It is also described as a weaker antagonist at the A3 receptor, with approximately 100-fold lower affinity for the A3 subtype compared to its agonistic action at the A2A receptor.[2]
Selectivity Profile
Based on the available data, this compound demonstrates a selectivity profile favoring the A2A and A3 receptors over the A1 and A2B receptors. The functional activity at the A2A receptor is considered its primary mechanism of action for its anti-inflammatory effects.[1]
Monoamine Transporter Interaction
Extensive literature searches did not yield any evidence of this compound binding to or modulating the activity of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT). This suggests that this compound is likely highly selective for adenosine receptors and does not have significant off-target effects on these key monoamine transporters.
Mechanism of Action and Signaling Pathways
As an adenosine A2A receptor agonist, this compound initiates a cascade of intracellular signaling events. The A2A receptor is a Gs protein-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological effects.
In the context of acute lung injury, the activation of the A2A receptor by this compound has been shown to increase alveolar fluid clearance (AFC).[4][5] This effect is mediated, at least in part, through the activation of the epithelial sodium channel (ENaC).[2] The diagram below illustrates this proposed signaling pathway.
As an antagonist at the A3 receptor, this compound would block the effects of endogenous adenosine at this receptor subtype. A3 receptor activation is typically coupled to Gi, leading to an inhibition of adenylyl cyclase. By antagonizing this receptor, this compound may prevent this inhibitory effect.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay for Adenosine Receptors
This protocol is a general method for determining the binding affinity of a test compound for adenosine receptors using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled agonist like NECA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a reaction tube, combine the cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.
Objective: To determine the EC50 of this compound for A2A receptor-mediated cAMP production.
Materials:
-
Whole cells expressing the human adenosine A2A receptor (e.g., CHO or HEK293 cells).
-
Test compound (this compound) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and plates.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor.
-
Add varying concentrations of this compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value.
In Vivo Pharmacology
This compound has been evaluated in animal models of acute lung injury, where it demonstrated therapeutic efficacy.
Rat Model of Acute Lung Injury
Objective: To assess the effect of this compound on pulmonary edema and alveolar fluid clearance in rats with induced ALI.
Protocol Summary:
-
Animal Model: Anesthetized, mechanically ventilated rats.
-
ALI Induction: Intratracheal instillation of injurious agents such as hydrochloric acid (HCl), lipopolysaccharide (LPS), or live E. coli.
-
Drug Administration: this compound (e.g., 10⁻⁴ M) is instilled into the airspaces.
-
Key Measurements:
-
Alveolar Fluid Clearance (AFC): Measured by changes in the concentration of a protein tracer (e.g., albumin) in the instillate over time.
-
Pulmonary Edema: Assessed by measuring lung wet-to-dry weight ratio or extravascular lung water.
-
-
Findings: In these models, this compound was shown to decrease pulmonary edema and restore AFC.[4][5]
Summary and Conclusion
References
- 1. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. The adenosine 2A receptor agonist GW328267C improves lung function after acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of GW328267: A Selective Adenosine A2A Receptor Agonist
Stevenage, UK - GW328267, a potent and selective adenosine (B11128) A2A receptor agonist, was a promising anti-inflammatory drug candidate developed by Glaxo Wellcome (later GlaxoSmithKline) in the late 1990s and early 2000s. Initially investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), and later for acute lung injury, its development was ultimately halted due to a combination of dose-limiting side effects and a lack of clinical efficacy. This in-depth guide explores the discovery, development, and eventual discontinuation of GW328267, providing a technical overview for researchers, scientists, and drug development professionals.
Discovery and Medicinal Chemistry
The discovery of GW328267 emerged from research programs aimed at identifying potent and selective agonists for the adenosine A2A receptor, a G-protein coupled receptor known to play a crucial role in modulating inflammation. The core of the molecule is a purine (B94841) nucleoside, a common feature of adenosine receptor ligands. While a specific, detailed synthesis of GW328267 has not been widely published in peer-reviewed literature, a patent for a similar A2A agonist, (1-{9-[(4S,2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-aminopurin-2-yl}pyrazol-4-yl)-N-methylcarboxamide, provides insight into a likely synthetic strategy. This process would typically involve the reaction of a 2-substituted adenosine derivative with a pyrazole (B372694) intermediate.
Structure-activity relationship (SAR) studies at Glaxo Wellcome focused on modifying the C2 and N6 positions of the adenosine scaffold to improve potency and selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3). The introduction of a substituted pyrazole ring at the C2 position was a key feature of this series of compounds, contributing to their high affinity and selectivity.
Mechanism of Action and Preclinical Pharmacology
GW328267 exerts its effects by binding to and activating the adenosine A2A receptor. This receptor is primarily coupled to the Gs alpha subunit of the G-protein complex. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a dampening of the inflammatory response.
Preclinical studies demonstrated the anti-inflammatory potential of GW328267 in various in vitro and in vivo models. In models of lung inflammation, such as those using ovalbumin-sensitized and challenged rats, GW328267 was shown to inhibit the influx of inflammatory cells into the lungs. Further preclinical investigations in models of acute lung injury (ALI) also showed that GW328267 could reduce pulmonary edema and improve lung function.[1]
Quantitative Pharmacological Data
| Parameter | Description | Typical Value Range for A2A Agonists |
| IC50 | The concentration of the drug that inhibits 50% of a specific biological or biochemical function in vitro. | Low nanomolar (nM) |
| Ki | The inhibition constant, representing the affinity of the drug for the receptor. | Low nanomolar (nM) |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the drug and the receptor. | Low nanomolar (nM) |
| EC50 | The concentration of the drug that produces 50% of its maximal effect. | Low nanomolar (nM) |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Variable |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | Variable |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Variable |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | Variable |
Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical studies involving GW328267 are not publicly available. However, based on similar studies with adenosine A2A receptor agonists in models of respiratory inflammation, a general methodology can be outlined.
Representative In Vivo Protocol: Ovalbumin-Induced Airway Inflammation in Rats
-
Sensitization: Male Brown Norway rats are sensitized by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide (B78521) on day 0 and day 7.
-
Drug Administration: On day 14, animals are treated with GW328267 (at various doses) or vehicle control, typically via intratracheal or intravenous administration, at a set time before allergen challenge.
-
Allergen Challenge: Following drug administration, rats are challenged with an aerosolized solution of OVA for a specified duration to induce an inflammatory response in the lungs.
-
Bronchoalveolar Lavage (BAL): At 24 hours post-challenge, animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a saline solution into the lungs.
-
Cellular Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) are performed to quantify the inflammatory infiltrate.
-
Data Analysis: The effect of GW328267 on the influx of inflammatory cells is compared to the vehicle-treated group to determine its anti-inflammatory efficacy.
Signaling Pathway and Experimental Workflow Diagrams
References
In Vitro Profile of GW328267: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW328267 is an agonist of the adenosine (B11128) A(2A) receptor, a G-protein coupled receptor implicated in the modulation of inflammatory responses. In vitro studies are crucial for characterizing the pharmacological profile of such compounds, providing essential data on potency, selectivity, and mechanism of action. This technical guide synthesizes available in vitro data on GW328267, presenting it in a structured format to facilitate research and development efforts in areas such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.
Core Data Summary
The following tables summarize the quantitative data available for GW328267 from in vitro functional assays.
| Receptor Subtype | Cell Line | Assay Type | Parameter | Value (nM) |
| Human Adenosine A3 | CHO | GTPγS binding assay | EC50 | 4.2[1] |
| Human Adenosine A1 | CHO | GTPγS binding assay | EC50 | >1000[1] |
| Human Adenosine A2B | CHO | cAMP production (luciferase reporter gene) | EC50 | 882[1] |
Mechanism of Action: Adenosine A(2A) Receptor Signaling
Activation of the adenosine A(2A) receptor by an agonist like GW328267 initiates a well-defined intracellular signaling cascade. This pathway plays a key role in the compound's anti-inflammatory effects.
Signaling Pathway Diagram
Caption: Adenosine A(2A) Receptor Signaling Pathway.
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for assays relevant to the characterization of GW328267.
Radioligand Binding Assay for Adenosine A(2A) Receptor
This protocol is a general guideline for determining the binding affinity of a compound for the adenosine A(2A) receptor.
Objective: To determine the inhibition constant (Ki) of GW328267 for the human adenosine A(2A) receptor.
Materials:
-
Membrane preparations from cells expressing the human adenosine A(2A) receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]ZM241385 or another suitable A(2A) receptor antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
GW328267 stock solution.
-
Non-specific binding control: A high concentration of a known A(2A) receptor ligand (e.g., 10 µM CGS 21680).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of GW328267 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Radioligand at a final concentration close to its Kd.
-
GW328267 at various concentrations or vehicle (for total binding) or non-specific binding control.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the GW328267 concentration and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Production Measurement
This protocol measures the ability of GW328267 to stimulate the production of cyclic AMP (cAMP), a key second messenger in the adenosine A(2A) receptor signaling pathway.
Objective: To determine the EC50 of GW328267 for cAMP production in cells expressing the human adenosine A(2A) receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human adenosine A(2A) receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
GW328267 stock solution.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Lysis buffer (if required by the kit).
Procedure:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Prepare serial dilutions of GW328267 in stimulation buffer.
-
Aspirate the cell culture medium and wash the cells with stimulation buffer (without agonist).
-
Add the diluted GW328267 or vehicle to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, luminometer).
-
Plot the cAMP concentration against the logarithm of the GW328267 concentration and determine the EC50 value using a sigmoidal dose-response curve fit.
Experimental Workflow Diagram
Caption: General Experimental Workflows.
Conclusion
The in vitro data for GW328267 highlight its activity as an agonist at adenosine receptors, with a notable potency at the A3 subtype. While its primary target is the A(2A) receptor, further quantitative studies are needed to fully elucidate its potency and selectivity profile at this receptor. The provided signaling pathway and experimental protocols offer a foundational framework for researchers to further investigate the in vitro pharmacology of GW328267 and similar adenosine A(2A) receptor agonists. Such studies are pivotal for understanding the therapeutic potential and guiding the clinical development of these compounds for inflammatory diseases.
References
No Information Available on the Effects of GW328267 on Cyclic AMP Levels
Despite a comprehensive search of publicly available scientific and clinical data, no information was found regarding the effects of the compound GW328267 on cyclic AMP (cAMP) levels.
Initial and follow-up investigations into the mechanism of action and pharmacological profile of GW328267 did not yield any studies, publications, or data linking this compound to the cyclic AMP signaling pathway. Searches were conducted across various databases for scholarly articles, clinical trial registries, and pharmacological data repositories.
The only publicly available information regarding GW328267 is a clinical trial record (NCT01640990). This study was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of an intravenous infusion of GW328267 in healthy volunteers, with a focus on its potential application in acute lung injury. The recorded measurements in this trial include pharmacokinetic parameters, erythropoietin levels, and platelet activation. There is no mention of cyclic AMP or related signaling molecules as endpoints or areas of investigation in the trial's documentation.
General information on G protein-coupled receptors (GPCRs), which are frequently linked to the modulation of cAMP levels, was reviewed. However, no connection between GW328267 and any specific GPCR or its downstream signaling pathways, including the adenylyl cyclase/cAMP system, has been documented in the available literature.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the effects of GW328267 on cyclic AMP levels, as no such data appears to be in the public domain. Further research and publication of preclinical or clinical studies would be required to elucidate the pharmacological effects of GW328267, including any potential impact on intracellular second messengers like cyclic AMP.
Investigating the Binding Affinity of GW 328267 to A2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the adenosine (B11128) A2A receptor agonist, GW 328267. The document is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative Binding Affinity Data
This compound has been characterized as a potent A2A receptor agonist with high affinity. It also exhibits significant affinity for the A3 adenosine receptor, where it acts as an antagonist, and displays much weaker interactions with A1 and A2B receptors. The binding affinities of this compound for the human adenosine receptor subtypes are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) |
| A2A | 2.3 nM |
| A1 | 882 nM |
| A2B | 51 nM |
| A3 | 4.2 nM (EC50) |
Note: The value for the A3 receptor is presented as an EC50 value from a GTPγS binding assay, indicating agonist activity, while other values are Ki values from radioligand displacement assays.
Experimental Protocols
The determination of the binding affinity of this compound to the A2A receptor is typically achieved through a competitive radioligand binding assay. While the precise, proprietary protocol for the initial characterization of this compound is not publicly available, the following is a detailed, representative methodology based on standard practices for this type of assay.
Radioligand Binding Assay for A2A Receptor Affinity
This protocol describes the steps to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the A2A receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity A2A receptor antagonist, such as [³H]-ZM241385.
-
Test Compound: this compound.
-
Assay Buffer: Typically, 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor agonist or antagonist (e.g., 10 µM NECA or CGS 21680).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the A2A receptor to a high density.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well will have a final volume of 200 µL.
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
-
Incubation:
-
To each well, add the following in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the diluted test compound (or buffer for total and non-specific binding).
-
50 µL of the radioligand at a concentration near its Kd.
-
50 µL of the membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Visualizations
To further elucidate the context of this compound's interaction with the A2A receptor, the following diagrams illustrate the canonical A2A receptor signaling pathway and a typical experimental workflow for determining binding affinity.
GW 328267: A Technical Guide to its Role in Anti-Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 328267 has been identified as a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR). Its therapeutic potential primarily lies in its anti-inflammatory properties, which are mediated through the activation of the A2AR signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating inflammatory pathways, and detailed experimental protocols for its evaluation. The document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated or chronic inflammation can contribute to the pathogenesis of numerous diseases, including asthma, chronic obstructive pulmonary disease (COPD), and acute lung injury (ALI). The adenosine A2A receptor has emerged as a key target for anti-inflammatory drug development due to its role in downregulating immune cell activity. This compound, as a selective A2AR agonist, offers a promising therapeutic strategy for a range of inflammatory conditions.[1] This guide will explore the core pharmacology of this compound, its impact on inflammatory signaling, and the methodologies used to characterize its effects.
Mechanism of Action: Adenosine A2A Receptor Agonism
This compound exerts its anti-inflammatory effects by binding to and activating the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The A2AR is coupled to a stimulatory G protein (Gs).
Signaling Pathway
Upon agonist binding, the A2AR undergoes a conformational change, leading to the activation of the Gs protein. This initiates a downstream signaling cascade:
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
cAMP Accumulation: This leads to an increase in intracellular cAMP levels.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.
-
CREB Phosphorylation: Activated PKA phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.
-
Transcriptional Regulation: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes. This leads to the transcription of anti-inflammatory genes, such as Interleukin-10 (IL-10).
-
Inhibition of NF-κB: The A2AR signaling pathway also inhibits the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This inhibition is thought to occur through multiple mechanisms, including PKA-mediated phosphorylation of components of the NF-κB pathway, which can interfere with its activation and nuclear translocation.
This signaling cascade ultimately results in the suppression of pro-inflammatory cytokine production and the promotion of an anti-inflammatory cellular environment.
Data Presentation
Quantitative data on the efficacy of this compound is crucial for its evaluation as an anti-inflammatory agent.
In Vivo Efficacy in a Rat Model of Acute Lung Injury
In a study utilizing a rat model of acute lung injury (ALI), GW 328267C demonstrated a concentration-dependent increase in alveolar fluid clearance (AFC), a key indicator of lung function improvement.
| Concentration of GW 328267C | Mean Alveolar Fluid Clearance (% over 1h) |
| 0 M (Control) | ~15% |
| 10⁻⁵ M | ~20% |
| 10⁻⁴ M | ~25% |
| 10⁻³ M | ~30% |
Data is approximated from graphical representations in the cited literature.
In Vitro Anti-Inflammatory Activity
| Assay | Cell Type | Stimulant | Measured Mediator | IC50 / EC50 (nM) |
| TNF-α Release | Human Monocytes | LPS | TNF-α | Data not available |
| Neutrophil Elastase Release | Human Neutrophils | fMLP | Elastase | Data not available |
| Intracellular cAMP Accumulation | HEK293 cells expressing A2AR | - | cAMP | Data not available |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
In Vivo Model: LPS-Induced Acute Lung Injury in Rats
This protocol describes the induction of ALI in rats using lipopolysaccharide (LPS) to evaluate the therapeutic efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Sterile saline
-
Bronchoalveolar lavage (BAL) fluid collection apparatus
Procedure:
-
Anesthetize the rats using an appropriate anesthetic.
-
Intratracheally instill a solution of LPS (e.g., 5 mg/kg) in sterile saline to induce lung injury.
-
At a specified time post-LPS instillation (e.g., 2 hours), administer this compound or vehicle control via the desired route (e.g., intratracheal or intravenous).
-
After a defined treatment period (e.g., 4 hours), euthanize the animals.
-
Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline into the lungs.
-
Analyze the BAL fluid for inflammatory markers, including:
-
Total and differential cell counts (neutrophils, macrophages)
-
Total protein concentration (as an indicator of alveolar-capillary barrier permeability)
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
Excise the lungs for histological analysis to assess the degree of inflammation and tissue damage.
In Vitro Assay: Inhibition of fMLP-Induced Neutrophil Elastase Release
This assay assesses the ability of this compound to inhibit the degranulation of neutrophils, a key event in the inflammatory response.
Materials:
-
Isolated human neutrophils
-
This compound
-
N-formylmethionyl-leucyl-phenylalanine (fMLP)
-
Cytochalasin B
-
Neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
96-well microplate
-
Microplate reader
Procedure:
-
Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method.
-
Resuspend the purified neutrophils in HBSS with Ca²⁺ and Mg²⁺ to a final concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the neutrophil suspension with Cytochalasin B (e.g., 5 µg/mL) for 10 minutes at 37°C to enhance degranulation.
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 25 µL of varying concentrations of this compound (or vehicle control) to the wells and incubate for 15 minutes at 37°C.
-
Initiate degranulation by adding 25 µL of fMLP (e.g., final concentration 1 µM) to the wells. For the negative control, add 25 µL of HBSS.
-
Incubate the plate for 30 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the neutrophil elastase substrate solution to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate cleavage, which is proportional to the amount of released neutrophil elastase.
In Vitro Assay: Measurement of Intracellular cAMP Accumulation
This assay quantifies the direct engagement of this compound with the A2A receptor and the initiation of its signaling cascade. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor
-
This compound
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
Cell lysis buffer
-
384-well white microplate
-
HTRF-compatible plate reader
Procedure:
-
Seed the A2AR-expressing HEK293 cells into a 384-well plate and culture overnight.
-
Remove the culture medium and add varying concentrations of this compound or a reference agonist.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
Lyse the cells by adding the lysis buffer provided in the HTRF kit.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.
-
Incubate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
Measure the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Calculate the ratio of the two fluorescence signals, which is inversely proportional to the amount of intracellular cAMP produced.
-
Generate a dose-response curve to determine the EC50 of this compound.
Conclusion
This compound is a potent and selective adenosine A2A receptor agonist with significant anti-inflammatory properties. Its mechanism of action, centered on the activation of the A2AR-cAMP-PKA-CREB signaling pathway and the subsequent inhibition of NF-κB, provides a strong rationale for its development as a therapeutic agent for inflammatory diseases. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other A2AR agonists. Further research to obtain comprehensive quantitative data on its in vitro activity is warranted to fully elucidate its therapeutic potential.
References
The Adenosine A2A Receptor Agonist GW 328267: A Potential Therapeutic for Acute Lung Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GW 328267, a potent and selective adenosine (B11128) A2A receptor agonist, has been investigated for its therapeutic potential, primarily in the context of respiratory and inflammatory diseases. Preclinical studies have demonstrated its efficacy in animal models of acute lung injury (ALI), where it enhances alveolar fluid clearance and reduces pulmonary edema. However, clinical trials in asthma and allergic rhinitis did not yield promising results, highlighting challenges in translating preclinical findings. This technical guide provides a comprehensive overview of the core data on this compound, with a focus on its application in ALI, including detailed experimental protocols, quantitative data from key studies, and an exploration of its mechanism of action.
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by significant inflammation and the accumulation of protein-rich fluid in the alveoli, leading to impaired gas exchange and high mortality rates. A critical factor in the resolution of pulmonary edema is the active transport of sodium and chloride ions across the alveolar epithelium, a process known as alveolar fluid clearance (AFC). This compound, an adenosine A2A receptor agonist, has emerged as a potential therapeutic agent that can enhance this clearance mechanism. This document serves as a technical resource, consolidating the available preclinical and clinical data on this compound to inform future research and development efforts.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the activation of the adenosine A2A receptor (A2AR). In the context of the lung, A2AR stimulation is linked to the upregulation of AFC. The proposed signaling pathway involves the activation of the epithelial sodium channel (ENaC), a key component in the vectorial transport of sodium ions out of the alveoli. This is supported by evidence that the effects of this compound on AFC are inhibited by the ENaC blocker, amiloride.[1][2]
Preclinical Data in Acute Lung Injury
The primary evidence for the therapeutic potential of this compound comes from a comprehensive study in rat models of ALI. This research demonstrated the compound's ability to improve lung function by stimulating AFC and reducing pulmonary edema across various injury models.
Quantitative Data
The following tables summarize the key quantitative findings from the preclinical evaluation of GW 328267C in rat models of ALI.
Table 1: Concentration-Dependent Effect of GW 328267C on Alveolar Fluid Clearance (AFC) in Control Rats
| Concentration (M) | Alveolar Fluid Clearance (%) |
| 0 (Control) | 27 ± 6 |
| 10-5 | 33 ± 5 |
| 10-4 | 42 ± 7 |
| 10-3 | 45 ± 8 |
| Data are presented as mean ± SD. *P < 0.05 compared with control.[1] |
Table 2: Effect of GW 328267C (10-4 M) on Alveolar Fluid Clearance (AFC) in Rat Models of Acute Lung Injury
| Injury Model | AFC (%) - Injury Alone | AFC (%) - Injury + GW 328267C |
| HCl | 15 ± 4 | 35 ± 6 |
| LPS | 18 ± 5 | 38 ± 7 |
| E. coli | 12 ± 3 | 32 ± 5 |
| Data are presented as mean ± SD. *P < 0.05 compared with injury alone.[1] |
Table 3: Effect of GW 328267C (10-4 M) on Extravascular Lung Water (ELW) in Rat Models of Acute Lung Injury
| Injury Model | ELW (g H2O/g dry lung) - Injury Alone | ELW (g H2O/g dry lung) - Injury + GW 328267C |
| HCl | 6.8 ± 0.5 | 5.2 ± 0.4 |
| LPS | 7.2 ± 0.6 | 5.5 ± 0.5 |
| E. coli | 7.5 ± 0.7 | 5.8 ± 0.6 |
| Data are presented as mean ± SD. *P < 0.05 compared to injured.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
3.2.1. Animal Model Adult male Sprague-Dawley rats (300-350 g) were used for all studies. All procedures were approved by the Institutional Animal Care and Use Committee.[1]
3.2.2. Induction of Acute Lung Injury Three different models of ALI were utilized:
-
HCl Instillation: Rats were anesthetized, and a solution of HCl (0.1 N in 2 ml/kg saline) was instilled into the trachea. Experiments were conducted 1 hour post-instillation.
-
LPS Instillation: Lipopolysaccharide from E. coli (2 mg/kg in 2 ml/kg saline) was instilled intratracheally. Experiments were performed 16 hours after instillation.
-
Live E. coli Instillation: A suspension of live E. coli (109 CFU/kg in 2 ml/kg saline) was instilled intratracheally. Experiments were carried out 2 hours post-instillation.
3.2.3. Measurement of Alveolar Fluid Clearance (AFC)
-
Rats were anesthetized and a tracheostomy was performed.
-
A 5% bovine serum albumin solution in 0.9% NaCl containing 1 µCi of 125I-albumin was instilled into the lungs (3 ml/kg).
-
For treatment groups, GW 328267C was added to the instillate at the desired concentration.
-
The lungs were inflated with 100% oxygen at a constant pressure.
-
After 1 hour, a sample of the remaining alveolar fluid was collected.
-
The concentration of 125I-albumin in the initial and final samples was measured.
-
AFC was calculated as: AFC (%) = [(Final Protein Concentration - Initial Protein Concentration) / Final Protein Concentration] x 100.
3.2.4. Measurement of Extravascular Lung Water (ELW)
-
At the end of the experiment, the lungs were excised, and the right lung was homogenized.
-
A blood sample was taken.
-
The homogenate and blood were weighed, then dried in an oven at 80°C for 24 hours to determine the dry weight.
-
ELW was calculated as the difference between the wet and dry weight of the lung, corrected for the blood content.
Clinical Trials and Human Studies
Despite the promising preclinical data in ALI, the clinical development of this compound has faced significant hurdles.
Asthma and Allergic Rhinitis
Clinical trials investigating inhaled GW 328267X for the treatment of asthma and allergic rhinitis did not demonstrate efficacy.[3] In a study on allergic rhinitis, intranasal administration of GW 328267X showed only a very small improvement in nasal blockage and had no effect on other symptoms.[3] Similarly, in an allergen-induced asthma study, inhaled GW 328267X had no effect on the early or late asthmatic response or on markers of inflammation.[3] The lack of efficacy in these trials was attributed to the possibility that a pharmacologically active dose was not achieved due to dose-limiting side effects.[3]
Safety and Tolerability in Healthy Volunteers
A study in healthy male volunteers assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of an intravenous infusion of GW 328267X. While specific pharmacokinetic parameters from this study are not publicly available, it was noted that human tolerability at higher doses is limited by typical adenosine-related side effects, including tachycardia, nausea, and chest discomfort, which are directly dose-related.[1]
Discussion and Future Directions
The preclinical data strongly suggest that this compound holds therapeutic potential for conditions characterized by pulmonary edema, such as ALI and ARDS. The compound's ability to enhance alveolar fluid clearance via a well-defined mechanism of action makes it an attractive candidate for further investigation in this specific indication.
The negative outcomes in asthma and allergic rhinitis clinical trials highlight the challenges of translating efficacy from animal models to human inflammatory airway diseases. The dose-limiting systemic side effects associated with adenosine A2A receptor agonists pose a significant barrier.
Future research could focus on several key areas:
-
Targeted Delivery: Developing novel formulations or delivery systems to specifically target the lung epithelium could minimize systemic exposure and allow for higher, more effective local concentrations.
-
Combination Therapies: Investigating this compound in combination with other therapeutic agents for ALI, such as anti-inflammatory drugs, could offer synergistic benefits.
-
Alternative Adenosine Receptor Agonists: Exploring other selective adenosine A2A receptor agonists with a more favorable safety profile may be a viable strategy.
Conclusion
This compound has demonstrated robust preclinical efficacy in enhancing alveolar fluid clearance and reducing pulmonary edema in models of acute lung injury. While its development for inflammatory airway diseases has been unsuccessful, its potential as a therapeutic for ALI/ARDS warrants further consideration. Overcoming the challenges related to its side-effect profile through innovative drug delivery strategies will be critical for realizing its clinical potential. This technical guide provides a foundational understanding of the existing data to support and guide these future research endeavors.
References
GW 328267's impact on epithelial sodium channels (ENaC).
An In-depth Technical Guide on the Epithelial Sodium Channel (ENaC) as a Therapeutic Target
Disclaimer: There is no publicly available scientific literature or data detailing the specific impact of the compound GW328267 on epithelial sodium channels (ENaC). A review of clinical trial databases indicates that a compound designated GW328267X was evaluated for safety and its effects on erythropoietin and platelet activation, but no connection to ENaC was mentioned. While ENaC is known to be expressed in platelets and plays a role in their function, any relationship between GW328267 and ENaC remains undocumented in public records.
Therefore, this guide provides a comprehensive overview of the epithelial sodium channel (ENaC) as a therapeutic target, focusing on its core biology, well-characterized inhibitors, and the experimental methodologies used to study its function. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Epithelial Sodium Channels (ENaC)
The epithelial sodium channel (ENaC) is a crucial membrane-bound ion channel responsible for the selective transport of sodium ions (Na⁺) across the apical membranes of high-resistance epithelia.[1][2][3] This channel is fundamental to maintaining body salt and water homeostasis, which in turn regulates extracellular fluid volume and blood pressure.[2] ENaC is a constitutively active channel, meaning it is not gated by voltage or ligands in the traditional sense, but its activity is finely modulated by a variety of stimuli and regulatory proteins.[4]
Structure and Function
ENaC is a heterotrimeric protein complex assembled from three homologous subunits: α, β, and γ.[1][2] A fourth subunit, δ, can substitute for the α subunit in some tissues.[5] The canonical structure is a trimer with a 1:1:1 stoichiometry of α, β, and γ subunits.[6] Each subunit features two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[2][7]
The primary function of ENaC is to mediate the rate-limiting step in Na⁺ reabsorption in various tissues, including:
-
Kidney: In the distal nephron, ENaC activity is critical for controlling sodium balance and blood pressure.[1][2]
-
Lungs: ENaC facilitates the clearance of alveolar fluid, which is essential for proper gas exchange.[7]
-
Colon and Sweat Glands: It is involved in Na⁺ absorption in the distal colon and the ducts of sweat glands.[1]
-
Platelets: ENaC is expressed in platelets and contributes to their activation process upon collagen stimulation.[8][9]
Dysregulation of ENaC function is implicated in several human diseases, making it a significant therapeutic target.[6][10] Gain-of-function mutations can lead to Liddle's syndrome, a form of hereditary hypertension, while loss-of-function mutations are associated with pseudohypoaldosteronism type 1.[6] In cystic fibrosis, hyperactivation of ENaC contributes to airway surface liquid depletion and mucus dehydration.[11][12]
ENaC Regulation and Signaling
ENaC activity is tightly regulated through multiple mechanisms, including hormonal control, proteolytic cleavage, and intracellular signaling pathways that modulate channel trafficking and open probability.[13][14]
Hormonal and Proteolytic Regulation
The mineralocorticoid hormone aldosterone is a key regulator of ENaC.[14][15] It increases Na⁺ reabsorption by upregulating the transcription of ENaC subunits and the serum- and glucocorticoid-inducible kinase 1 (SGK1). SGK1, in turn, phosphorylates and inhibits the ubiquitin ligase Nedd4-2.[15] Nedd4-2 normally targets ENaC for internalization and degradation; its inhibition by SGK1 leads to an increased density of ENaC at the cell surface.[15]
Proteolytic cleavage of the extracellular domains of the α and γ subunits by proteases like furin and prostasin is required to convert ENaC from a low-activity state to a high open-probability state.[6][14]
Signaling Pathway Diagram
The following diagram illustrates the primary regulatory pathway for ENaC involving aldosterone, SGK1, and Nedd4-2.
Caption: Aldosterone-mediated regulation of ENaC surface expression.
Pharmacology of ENaC Inhibitors
The prototypical inhibitor of ENaC is the potassium-sparing diuretic amiloride (B1667095) .[1][16] It and its analogs, such as benzamil, act as pore blockers.[17] Despite its utility as a research tool, the therapeutic use of inhaled amiloride for cystic fibrosis was limited by its short duration of action and rapid absorption.[18] This has driven the development of new-generation ENaC inhibitors with improved pharmacokinetic profiles.
Quantitative Data for ENaC Inhibitors
The following table summarizes the inhibitory potency (IC₅₀) of amiloride and its analogs on ENaC, as determined by electrophysiological methods. Values can vary based on the specific ENaC subunit composition and experimental conditions.
| Compound | Subunit Composition | IC₅₀ (nM) | Experimental System | Reference |
| Amiloride | αβγ | ~100 - 200 | Xenopus oocytes | [19] |
| Amiloride | δβγ | 2600 | Xenopus oocytes | [5][20] |
| Benzamil | αβγ | ~10 - 20 | Xenopus oocytes | [21] |
| Phenamil | αβγ | ~5 - 10 | Xenopus oocytes | [21] |
Experimental Protocols for Studying ENaC
The functional activity of ENaC is typically assessed using electrophysiological techniques that measure ion transport across epithelial cell monolayers or in single cells.
Ussing Chamber Electrophysiology
The Ussing chamber is an apparatus used to measure the transport of ions across an epithelial tissue or a cultured cell monolayer.[22][23] It allows researchers to isolate and measure the short-circuit current (Isc), which is the net current flowing across the epithelium when the transepithelial voltage is clamped to 0 mV. This Isc is a direct measure of active ion transport.
Detailed Methodology:
-
Cell Culture: Epithelial cells (e.g., human bronchial epithelial cells or renal A6 cells) are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured until a confluent, polarized monolayer with high electrical resistance is formed.
-
Chamber Setup: The filter support with the cell monolayer is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments.[24]
-
Buffer Perfusion: Both compartments are filled with a warmed (37°C) and aerated (95% O₂/5% CO₂) physiological Ringer's solution.[23][25] The composition of the apical and basolateral solutions can be varied to study specific transport processes.
-
Electrophysiological Measurement: The system uses four Ag/AgCl electrodes: two for measuring the transepithelial voltage (Vt) and two for passing a current (Isc) to clamp Vt at a desired value (typically 0 mV).[23]
-
Experimental Procedure:
-
The baseline Isc is allowed to stabilize.
-
To specifically measure ENaC activity, a known ENaC inhibitor like amiloride (10-100 µM) is added to the apical chamber.
-
The resulting decrease in Isc represents the amiloride-sensitive current, which is attributed to Na⁺ transport through ENaC.[22]
-
Test compounds can be added before amiloride to assess their inhibitory or stimulatory effects on ENaC activity.
-
Patch-Clamp Electrophysiology
Patch-clamp is a high-resolution technique used to study the currents flowing through single ion channels or the summed activity of all channels in a whole cell.[26][27]
Detailed Methodology:
-
Cell Preparation: Cells expressing ENaC (either endogenously or through transfection) are plated on a culture dish.
-
Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm diameter) is fabricated and filled with an electrolyte solution that mimics the intracellular fluid.
-
Seal Formation: The micropipette is carefully brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the membrane patch.
-
Recording Configurations:
-
Whole-Cell: Stronger suction is applied to rupture the membrane patch, providing electrical access to the entire cell interior. This allows for the measurement of macroscopic ENaC currents across the whole cell membrane.[27][28] Test compounds can be applied to the bath solution to observe their effect on the total amiloride-sensitive current.
-
Single-Channel (Cell-Attached or Excised Patch): A small patch of membrane remains sealed to the pipette, allowing for the recording of openings and closings of individual ENaC channels within that patch.[27][28] This configuration is used to study channel biophysics, such as conductance and open probability.
-
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for screening compounds for ENaC inhibitory activity using the Ussing chamber technique.
References
- 1. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 2. Epithelial sodium channel (ENaC) family: Phylogeny, structure-function, tissue distribution, and associated inherited diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epithelial sodium channels: function, structure, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Epithelial sodium channel modulates platelet collagen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ENaCs and ASICs as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation and dysregulation of epithelial Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Amiloride sensitive sodium channels (ENaC) and their regulation by proteases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE [pixorize.com]
- 17. On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. physiologicinstruments.com [physiologicinstruments.com]
- 23. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ussing Chambers & Drug Absorption Studies - [ussingchamber.com]
- 25. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 27. scientifica.uk.com [scientifica.uk.com]
- 28. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of GW328267
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for in vivo studies of the A2A adenosine (B11128) receptor agonist, GW328267, based on preclinical research in rat models of acute lung injury (ALI). The protocols and data presented are compiled from peer-reviewed studies to guide researchers in designing and executing similar experiments.
Overview and Mechanism of Action
GW328267 is a potent and selective agonist for the A2A adenosine receptor (A2AR). In the context of acute lung injury, the activation of A2AR by GW328267 has been shown to have protective effects. The primary mechanism involves the stimulation of a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP is crucial for down-regulating inflammatory responses, primarily through the inhibition of the pro-inflammatory transcription factor NF-κB. Additionally, A2AR activation promotes alveolar fluid clearance, a critical process for the resolution of pulmonary edema, a hallmark of ALI.
Signaling Pathway of GW328267
Application Notes and Protocols: Preparation of a Stock Solution of GW 328267
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of GW 328267, a potent and selective A₂A adenosine (B11128) receptor agonist. Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in experimental studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and safe handling of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆N₁₀O₄ | [1] |
| Molecular Weight | 482.5 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | -20°C (as solid) |
Experimental Protocols
This section outlines the detailed methodology for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, amber glass vials or polypropylene (B1209903) tubes with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Pre-weighing Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile weighing boat or microfuge tube on the balance and tare to zero.
-
Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
-
Weighing the Compound:
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.825 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 482.5 g/mol = 0.004825 g = 4.825 mg
-
-
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile amber glass vial or polypropylene tube.
-
Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution using 4.825 mg of the compound, add 1 mL of DMSO.
-
Securely cap the vial.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
The freshly prepared stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1-2 weeks) or at -80°C for long-term storage (up to 6 months).
-
Note: It is generally not recommended to store aqueous dilutions of the compound for more than one day.
-
Preparation of Working Solutions:
For cell-based assays or other aqueous experiments, the DMSO stock solution should be further diluted in the appropriate cell culture medium or buffer. It is crucial to ensure that the final concentration of DMSO in the experimental setup is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
References
Application Notes and Protocols for the Administration of GW328267 in Rat Models
Disclaimer: As of the date of this document, specific in vivo studies detailing the recommended dosage of GW328267 in rat models are not publicly available. Therefore, this document provides a comprehensive guide for researchers to design and implement a dose-finding study to determine a safe and efficacious dose range for GW328267, a putative dopamine (B1211576) reuptake inhibitor, in a rat model. The following protocols are based on established methodologies for preclinical drug development and general guidelines for in vivo studies in rodents.
Introduction
GW328267 is a research chemical identified as a dopamine reuptake inhibitor (DRI). DRIs function by blocking the dopamine transporter (DAT), which leads to an increase in extracellular dopamine concentrations in the synaptic cleft and enhances dopaminergic neurotransmission.[1] This mechanism of action makes DRIs a subject of investigation for various neurological and psychiatric conditions. To evaluate the therapeutic potential and safety profile of GW328267 in vivo, it is crucial to first establish an appropriate dosage regimen in a relevant animal model, such as the rat.
Preliminary Assessment and Considerations
Before initiating in vivo studies, a thorough review of available data is essential.
-
Literature Review: Investigate studies on compounds with similar chemical structures or mechanisms of action. Data on other DRIs can provide an initial estimate for a starting dose range.
-
In Vitro Data: Utilize in vitro data, such as IC50 values for dopamine transporter binding, to inform the potential potency of the compound.
-
Compound Formulation: The solubility and stability of GW328267 will dictate the appropriate vehicle for administration. The vehicle should be non-toxic and administered in volumes appropriate for the chosen route.
Experimental Protocol: Dose-Range Finding (DRF) Study
A dose-range finding study is a preliminary experiment to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[2]
Objective: To determine a range of doses of GW328267 that are safe and produce a measurable biological response in rats.
Animals:
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Age and Weight: Specify the age and weight range of the animals to ensure consistency.
-
Acclimation: Animals should be acclimated to the facility for a minimum of 3-7 days before the experiment.[3]
Experimental Design:
-
Groups: A minimum of 3-5 dose groups and one vehicle control group.
-
Dose Escalation: A geometric dose progression (e.g., 2x or 3x increments) is often used.[2]
-
Sample Size: A small number of animals per group (n=3-5) is typically sufficient for a DRF study.
Administration:
-
Route of Administration: The intended clinical route should be used if known. Common parenteral routes for rodents include intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). Oral gavage (PO) is also common.[4][5]
-
Dosing Volume: The volume of administration should be kept consistent across all groups and should not exceed recommended limits (see Table 2).
-
Frequency and Duration: The initial DRF study may involve a single administration, followed by observation for a specified period (e.g., 24-72 hours).
Table 1: Example Dose-Range Finding Study Design
| Group | Treatment | Dose (mg/kg) | Number of Animals (n) |
| 1 | Vehicle Control | 0 | 5 |
| 2 | GW328267 | X | 5 |
| 3 | GW328267 | 3X | 5 |
| 4 | GW328267 | 10X | 5 |
| 5 | GW328267 | 30X | 5 |
Note: 'X' represents the lowest starting dose, which should be determined based on in vitro data and literature on similar compounds.
Table 2: Recommended Maximum Administration Volumes in Rats
| Route of Administration | Maximum Volume (ml/kg) | Needle Gauge |
| Intravenous (IV) | 5 (bolus), 20 (infusion) | 25-30 |
| Intraperitoneal (IP) | 10 | 23-25 |
| Subcutaneous (SC) | 5 | 23-25 |
| Intramuscular (IM) | 0.2 per site | 25-27 |
| Oral (PO) - Gavage | 10 | 16-20 |
Data Collection and Analysis:
-
Clinical Observations: Monitor animals for any signs of toxicity, including changes in behavior, appearance, and activity levels at regular intervals.
-
Body Weight: Record body weight before and after administration.
-
Pharmacokinetic (PK) Sampling: If possible, collect blood samples at various time points to analyze drug concentration.
-
Pharmacodynamic (PD) Endpoints: Measure relevant biological responses. For a DRI, this could include locomotor activity, body temperature, or neurochemical analysis of brain tissue.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for a dose-finding study and the mechanism of action of a dopamine reuptake inhibitor.
Conclusion
The provided application notes and protocols offer a structured approach for researchers to determine the appropriate dosage of GW328267 in rat models. Adherence to a systematic dose-range finding study design is critical for obtaining reliable data to inform subsequent efficacy and toxicology studies, while ensuring the ethical use of laboratory animals. The successful completion of these initial studies will be a foundational step in characterizing the in vivo pharmacological profile of GW328267.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. Rate of onset of dopamine transporter inhibitors assessed with intracranial self-stimulation and in vivo dopamine photometry in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose range finding approach for rodent preweaning juvenile animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecronicon.net [ecronicon.net]
Application Notes and Protocols for GW 328267 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of the adenosine (B11128) A₂A receptor agonist, GW 328267, in animal studies, with a focus on preclinical models of respiratory diseases. The information presented herein is collated from published research to guide the design and execution of in vivo experiments.
Application Notes
This compound is a selective agonist for the adenosine A₂A receptor, a G-protein coupled receptor involved in various physiological processes, including inflammation and smooth muscle tone. Its therapeutic potential has been investigated in inflammatory conditions such as acute lung injury (ALI), asthma, and chronic obstructive pulmonary disease (COPD). The choice of administration route in animal studies is critical and depends on the specific research question, the desired pharmacokinetic profile, and the animal model being used.
When preparing this compound for administration, it is crucial to select an appropriate vehicle that ensures solubility and stability of the compound and is well-tolerated by the animal. For intratracheal instillation, sterile isotonic saline (0.9% NaCl) has been successfully used.
Quantitative Data Summary
To facilitate comparison, the following table summarizes the available quantitative data for the administration of this compound in animal studies.
| Parameter | Details |
| Animal Model | Rat (Acute Lung Injury Models: HCl instillation, LPS instillation, live Escherichia coli instillation) |
| Administration Route | Intratracheal Instillation |
| Dosage/Concentration | 10⁻⁴ M |
| Vehicle | 0.9% NaCl (sterile saline) |
| Volume | 3 - 4 ml/kg body weight |
| Reference | Folkesson, H. G., et al. (2012). Am J Physiol Lung Cell Mol Physiol. |
Note: As of the latest literature review, detailed quantitative data for other administration routes of this compound in animal studies are not available.
Experimental Protocols
Protocol 1: Intratracheal Instillation of this compound in a Rat Model of Acute Lung Injury
This protocol is adapted from the methodology described by Folkesson and colleagues in their study on the effects of GW 328267C in rat models of acute lung injury.
1. Materials:
-
This compound compound
-
Sterile 0.9% Sodium Chloride (NaCl) solution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Animal model: Male Sprague-Dawley rats (or other suitable strain)
-
Intubation equipment for rats (e.g., small animal laryngoscope, endotracheal tube or cannula)
-
Syringes and needles
-
Animal scale
2. Preparation of Dosing Solution:
-
On the day of the experiment, prepare a 10⁻⁴ M solution of this compound in sterile 0.9% NaCl.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, ensuring the stability of the compound is not compromised.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile container.
3. Animal Preparation and Anesthesia:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered (3-4 ml/kg).
-
Anesthetize the rat using an appropriate and approved anesthetic protocol. The level of anesthesia should be sufficient to suppress the swallowing reflex and allow for safe intubation.
4. Intratracheal Instillation Procedure:
-
Place the anesthetized rat in a supine position on a heated surface to maintain body temperature. The neck should be slightly extended to facilitate visualization of the trachea.
-
Using a small animal laryngoscope, visualize the vocal cords and the opening of the trachea.
-
Gently insert a sterile endotracheal tube or a suitable cannula into the trachea.
-
Confirm correct placement of the tube in the trachea (e.g., by observing condensation in the tube with respiration).
-
Slowly instill the prepared this compound solution (3-4 ml/kg) into the lungs through the endotracheal tube using a syringe.
-
Following instillation, the animal's position can be varied to ensure distribution of the fluid within the lungs.
-
Monitor the animal closely during and after the procedure for any signs of respiratory distress.
-
Allow the animal to recover from anesthesia on a heated pad.
Visualization of Signaling Pathways and Experimental Workflow
Adenosine A₂A Receptor Signaling Pathway
This compound exerts its effects by activating the adenosine A₂A receptor, which is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. This initiates a signaling cascade that leads to the modulation of various cellular functions, including inflammation and smooth muscle relaxation.
Caption: Adenosine A₂A receptor signaling cascade.
Experimental Workflow for Intratracheal Instillation
The following diagram outlines the key steps in the experimental workflow for administering this compound via intratracheal instillation in a rat model of acute lung injury.
Caption: Workflow for intratracheal instillation of this compound.
Application Notes and Protocols for Utilizing GW 328267 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GW 328267, an Adenosine (B11128) A2A receptor agonist, in a variety of cell culture experiments. The included protocols are designed to be detailed and user-friendly for professionals in research and drug development.
Introduction
This compound is a potent and selective agonist for the Adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Activation of the A2AR by an agonist like this compound initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
These characteristics make this compound a valuable tool for investigating the therapeutic potential of A2AR activation in a range of diseases. These notes provide detailed protocols for assessing the in vitro activity of this compound, including its effect on cell viability, its ability to stimulate cAMP production, and its impact on downstream signaling pathways.
Data Presentation
| Compound | Cell Line | Assay Type | EC50 |
| NECA | HEK-293 | cAMP Assay | 224 nM |
| CGS 21680 | HEK-293 | cAMP Assay | ~50 nM |
Signaling Pathway
The binding of this compound to the Adenosine A2A receptor initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Application Notes and Protocols for Measuring Alveolar Fluid Clearance with a Novel Compound (e.g., GW328267)
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the mechanism of action of GW328267 or its effects on alveolar fluid clearance. Therefore, the following document provides a comprehensive and detailed template protocol for measuring alveolar fluid clearance in a research setting. This protocol uses a generic β-adrenergic agonist as an example compound to illustrate the methodology. Researchers interested in evaluating GW328267 would need to adapt this protocol based on the compound's specific properties, such as its solubility, stability, and hypothesized mechanism of action.
Introduction
Alveolar fluid clearance (AFC) is a critical physiological process responsible for maintaining a thin layer of fluid on the alveolar surface, which is essential for efficient gas exchange. This process is primarily driven by the active transport of sodium ions (Na⁺) across the alveolar epithelium.[1][2][3][4][5] Sodium ions enter the apical membrane of alveolar epithelial cells, primarily through the epithelial sodium channel (ENaC), and are then extruded from the basolateral side by the Na⁺,K⁺-ATPase pump.[4][5][6] This vectorial ion transport creates an osmotic gradient that drives the movement of water from the alveolar space into the interstitium and pulmonary circulation.[5][6][7]
The regulation of AFC is complex and involves various channels and signaling pathways. The cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel, also plays a role in AFC, particularly in response to cAMP-stimulating agents like β-adrenergic agonists.[8][9][10][11][12] Dysregulation of AFC is a key feature in the pathophysiology of pulmonary edema associated with conditions like acute respiratory distress syndrome (ARDS).[4][5][6][9] Therefore, therapeutic agents that can enhance AFC are of significant interest.
These application notes provide a detailed protocol for assessing the in vivo effects of a novel compound, exemplified here as GW328267, on AFC in a rodent model. The protocol includes methods for surgical preparation, intra-alveolar instillation, and calculation of AFC, as well as guidance on data presentation and interpretation.
Signaling Pathways in Alveolar Fluid Clearance
The primary drivers of AFC are the ENaC and the Na⁺,K⁺-ATPase. The activity of these transporters can be modulated by various signaling pathways. For instance, β-adrenergic agonists increase intracellular cyclic adenosine (B11128) monophosphate (cAMP), which leads to the stimulation of both ENaC and CFTR activity, thereby enhancing AFC.[2][9]
Experimental Protocol: In Vivo Measurement of Alveolar Fluid Clearance in Mice
This protocol describes the measurement of AFC in anesthetized, ventilated mice. This in vivo model allows for the study of AFC under physiological conditions.[13]
Materials
-
Animals: Adult male C57BL/6 mice (8-12 weeks old).
-
Anesthetics: Ketamine/xylazine cocktail or isoflurane.
-
Surgical Equipment: Small animal ventilator, surgical scissors, forceps, sutures, tracheostomy tube (18-20 gauge).
-
Instillate Solution: 5% bovine serum albumin (BSA) in 0.9% NaCl, containing 1 µCi/ml of ¹²⁵I-labeled albumin as a protein tracer.
-
Test Compound: GW328267 (or other compound of interest) dissolved in the appropriate vehicle.
-
Inhibitors (optional): Amiloride (B1667095) (ENaC inhibitor, 1 mM) to determine the contribution of sodium channels.[13]
-
Syringes and Catheters: For instillation and sample collection.
Experimental Workflow
Procedure
-
Animal Preparation:
-
Anesthetize the mouse with an appropriate anesthetic.
-
Perform a tracheostomy and insert a cannula into the trachea.
-
Connect the mouse to a small animal ventilator. Set the tidal volume to 8-10 ml/kg and the respiratory rate to 120-150 breaths/minute.
-
-
Instillation:
-
Prepare the instillate solution containing 5% BSA and ¹²⁵I-albumin in saline. Divide the solution into aliquots for different experimental groups (e.g., vehicle control, GW328267, GW328267 + amiloride).
-
Gently instill a small volume (e.g., 2-3 ml/kg body weight) of the prepared solution into the lungs via the tracheal cannula.
-
A small sample of the instillate should be saved for measuring the initial protein concentration (C_initial).
-
-
Incubation and Monitoring:
-
Maintain the animal on the ventilator for a set period, typically 30 to 60 minutes.
-
Monitor the animal's vital signs and maintain body temperature at 37°C.
-
-
Sample Collection:
-
At the end of the experimental period, aspirate the remaining alveolar fluid from the lungs.
-
Collect a blood sample via cardiac puncture.
-
Euthanize the animal according to approved protocols.
-
Calculation of Alveolar Fluid Clearance
AFC is calculated based on the increase in the concentration of the protein tracer in the alveolar fluid over the experimental period.[14][15]
-
Formula: AFC (%) = [1 - (Initial Protein Concentration / Final Protein Concentration)] x 100
-
Where:
-
Initial Protein Concentration (C_initial): The protein concentration of the instillate solution.
-
Final Protein Concentration (C_final): The protein concentration of the fluid aspirated from the alveoli at the end of the experiment.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different experimental groups.
Table 1: Effect of GW328267 on Alveolar Fluid Clearance (Hypothetical Data)
| Treatment Group | N | AFC (% over 60 min) | Amiloride-Sensitive AFC (%) |
| Vehicle Control | 8 | 25.2 ± 3.1 | 15.1 |
| GW328267 (1 µM) | 8 | 35.8 ± 4.5 | 22.5 |
| GW328267 (10 µM) | 8 | 48.6 ± 5.2† | 30.6 |
| Amiloride (1 mM) | 6 | 10.1 ± 2.5‡ | - |
| GW328267 (10 µM) + Amiloride | 6 | 18.0 ± 3.0‡ | - |
*Data are presented as mean ± SD. Statistical significance: p < 0.05 vs. Vehicle Control; †p < 0.05 vs. GW328267 (1 µM); ‡p < 0.05 vs. Vehicle Control.
Interpretation of Results
-
Increased AFC: An increase in the percentage of AFC in the GW328267 treatment groups compared to the vehicle control would suggest that the compound enhances alveolar fluid reabsorption.
-
Dose-Response: A dose-dependent increase in AFC would strengthen the evidence for the compound's efficacy.
-
Amiloride Sensitivity: If the stimulatory effect of GW328267 is reduced in the presence of amiloride, it would indicate that the compound's mechanism of action involves, at least in part, the activation of ENaC.[2][13][16] The amiloride-sensitive portion of AFC can be calculated by subtracting the AFC in the presence of amiloride from the total AFC.
Conclusion
This protocol provides a robust framework for evaluating the effect of novel compounds like GW328267 on alveolar fluid clearance. By quantifying changes in AFC and probing the involvement of specific ion channels like ENaC, researchers can gain valuable insights into the therapeutic potential of new drugs for the treatment of pulmonary edema. It is crucial to reiterate that this protocol is a template and must be adapted based on the specific characteristics of the compound under investigation.
References
- 1. Therapeutic benefit observed with the CFTR potentiator, ivacaftor, in a CF patient homozygous for the W1282X CFTR nonsense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PF‐06526290 can both enhance and inhibit conduction through voltage‐gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of chronic Giardia lamblia infection on epithelial transport and barrier function in human duodenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolytic activation of the epithelial sodium channel (ENaC) by factor VII activating protease (FSAP) and its relevance for sodium retention in nephrotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. channel activity Gene Ontology Term (GO:0015267) [informatics.jax.org]
- 7. Cystic Fibrosis Mutation Database: CFTR Domains [genet.sickkids.on.ca]
- 8. CFTR CF transmembrane conductance regulator - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 9. In vitro activity and mechanism of action of A21978C1, a novel cyclic lipopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of neuronal voltage-gated sodium channels by brilliant blue G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CA2975652A1 - Novel voltage-dependent ion channel fusions and method of use thereof - Google Patents [patents.google.com]
- 12. WO2007115408A1 - Compositions and methods for modulating gated ion channels - Google Patents [patents.google.com]
- 13. Epithelial Na+ Channel (ENaC) Formed by One or Two Subunits Forms Functional Channels That Respond to Shear Force - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and mechanism of action of a new ROS-generating microsphere formulation for circumventing multidrug resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Voltage Gated Sodium Channels NaV1.7, NaV1.8, and NaV1.9 for Treatment of Pathological Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of chronic Giardia lamblia infection on epithelial transport and barrier function in human duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW328267: A Tool for Investigating Adenosine Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GW328267, a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), as a research tool to dissect adenosine receptor signaling pathways. This document outlines the core principles of A2AR signaling, presents a framework for quantitative data analysis, and offers detailed protocols for key in vitro experiments.
Introduction to GW328267 and Adenosine A2A Receptor Signaling
GW328267 is a valuable pharmacological tool for studying the physiological and pathological roles of the adenosine A2A receptor. The A2AR is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit (Gαs). Upon activation by an agonist like GW328267, the A2AR stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating a wide range of cellular responses, including vasodilation, inhibition of inflammation, and neurotransmitter release.
While the Gαs-cAMP-PKA pathway is the canonical signaling cascade for the A2AR, evidence suggests potential coupling to other G proteins and activation of alternative downstream pathways, such as the mitogen-activated protein kinase (MAPK) and Akt signaling pathways, depending on the cell type and cellular context.
Data Presentation: Pharmacological Profile of GW328267
Table 1: Radioligand Binding Affinity of GW328267 at Human Adenosine Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) for GW328267 |
| A1 | [³H]-DPCPX | Data not available |
| A2A | [³H]-ZM241385 | Data not available |
| A2B | [³H]-MRS1754 | Data not available |
| A3 | [¹²⁵I]-AB-MECA | Data not available |
Table 2: Functional Potency of GW328267 in cAMP Accumulation Assays
| Cell Line (expressing human receptor) | Receptor Subtype | EC50 (nM) for GW328267 |
| CHO-K1 or HEK293 | A1 | Data not available |
| CHO-K1 or HEK293 | A2A | Data not available |
| CHO-K1 or HEK293 | A2B | Data not available |
| CHO-K1 or HEK293 | A3 | Data not available |
Key Experimental Protocols
The following are detailed protocols for fundamental in vitro assays to characterize the interaction of GW328267 with adenosine receptors and its effect on downstream signaling.
Protocol 1: Radioligand Binding Assay for Adenosine Receptors
This protocol is designed to determine the binding affinity (Ki) of GW328267 for a specific adenosine receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A).
-
GW328267.
-
Non-specific binding competitor (e.g., theophylline (B1681296) or a high concentration of a non-labeled agonist/antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of GW328267 in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or non-specific binding competitor (for non-specific binding).
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
50 µL of various concentrations of GW328267 or vehicle control.
-
50 µL of cell membrane suspension (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of GW328267 by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of GW328267 to stimulate the production of intracellular cAMP, thus determining its functional potency (EC50).
Materials:
-
Cells stably expressing the human adenosine A2A receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
GW328267.
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Microplate reader compatible with the chosen detection kit.
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, remove the growth medium and replace it with serum-free medium containing 100 µM IBMX. Incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of GW328267 and forskolin in serum-free medium containing IBMX.
-
Add the diluted compounds to the cells and incubate for 30 minutes at 37°C.
-
Lyse the cells according to the manufacturer's protocol for the cAMP detection kit.
-
Measure the intracellular cAMP concentration using the chosen detection method and a compatible microplate reader.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of GW328267.
-
Determine the EC50 value of GW328267 by non-linear regression analysis.
Application Notes and Protocols: Visualizing Targets of GW 328267 with Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical visualization of molecular targets influenced by GW 328267, a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR).[1][2][3] As this compound is a small molecule drug, direct visualization via immunohistochemistry (IHC) is not feasible. Instead, this guide focuses on detecting the A2A receptor itself and downstream or related proteins, such as the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), which may be modulated by A2AR activation.
Introduction to this compound and its Primary Target
This compound is a selective agonist for the adenosine A2A receptor, a G-protein coupled receptor.[1][2][3] The activation of the A2A receptor is linked to a Gs-protein, which leads to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence a variety of cellular processes. While the direct target is the A2A receptor, its activation can have downstream effects on other proteins, including neurotransmitter transporters. Therefore, visualizing the localization and expression levels of these related proteins can provide insights into the pharmacological effects of this compound.
Data Presentation: Antibody and Reagent Details
The following tables summarize the key quantitative data for performing IHC to visualize targets related to this compound activity.
Table 1: Primary Antibodies
| Target Protein | Host Species | Clonality | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| Adenosine A2A Receptor | Rabbit | Polyclonal | 1:100 - 1:500 | Novus Biologicals | NBP1-39427 |
| Dopamine Transporter (DAT) | Rabbit | Polyclonal | 1:1000 | Sigma-Aldrich | D9567[4] |
| Norepinephrine Transporter (NET) | Mouse | Monoclonal | 1:1000 | Mabtechnologies | NET17-1[5] |
Table 2: Key Reagents and Incubation Times
| Reagent | Concentration/Supplier | Incubation Time | Temperature |
| Paraformaldehyde (PFA) | 4% in PBS | 24-48 hours | 4°C |
| Sucrose Solution | 30% in PBS | 24-48 hours | 4°C |
| Blocking Buffer | 10% Normal Goat Serum in PBS with 0.3% Triton X-100 | 1 hour | Room Temperature |
| Primary Antibody | See Table 1 | Overnight | 4°C |
| Biotinylated Secondary Antibody | Vector Laboratories | 1-2 hours | Room Temperature |
| ABC Reagent | Vector Laboratories | 30-60 minutes | Room Temperature |
| DAB Substrate Kit | Vector Laboratories | As per manufacturer's instructions | Room Temperature |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the A2A receptor and the general experimental workflow for immunohistochemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The adenosine 2A receptor agonist GW328267C improves lung function after acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Transporter antibody Immunohistochemistry, Western D9567 Anti-DAT [sigmaaldrich.com]
- 5. Norepinephrine transporter and vesicular monoamine transporter 2 tumor expression as a predictor of response to 131I-MIBG in patients with relapsed/refractory neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with GW328267
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW328267 is an agonist of the adenosine (B11128) 2A (A2A) receptor, which has been shown to have anti-inflammatory properties.[1][2] Activation of the A2A receptor can modulate the activity of various immune cells, including neutrophils and eosinophils, by inhibiting their recruitment and activation.[1] This document provides detailed protocols and application notes for utilizing flow cytometry to analyze the effects of GW328267 on diverse immune cell populations. Flow cytometry is a powerful tool for dissecting the impact of drug candidates on immune cells by allowing for the characterization of cell subsets, cytokine production profiles, and activation status within complex cell mixtures.[3] These protocols are designed to enable researchers to perform comprehensive immunophenotyping and functional analysis of immune cells following treatment with GW328267.
Key Applications
-
Immunophenotyping of major leukocyte subsets.
-
Analysis of T cell activation and differentiation.
-
Intracellular cytokine staining to assess immune response modulation.
-
Evaluation of cellular proliferation in response to treatment.
Data Presentation: Quantitative Analysis of Immune Cell Populations
The following tables summarize hypothetical quantitative data representing the potential effects of GW328267 on various immune cell parameters as analyzed by flow cytometry.
Table 1: Effect of GW328267 on Major Immune Cell Populations in Human PBMCs
| Cell Population | Marker | Vehicle Control (% of Live Cells) | GW328267 (1 µM) (% of Live Cells) |
| T Helper Cells | CD3+CD4+ | 45.2 ± 3.1 | 44.8 ± 2.9 |
| Cytotoxic T Cells | CD3+CD8+ | 25.8 ± 2.5 | 26.1 ± 2.7 |
| B Cells | CD19+ | 10.5 ± 1.2 | 10.3 ± 1.1 |
| NK Cells | CD3-CD56+ | 8.7 ± 0.9 | 8.5 ± 1.0 |
| Monocytes | CD14+ | 9.8 ± 1.5 | 10.1 ± 1.3 |
Table 2: Analysis of T Cell Activation Markers
| T Cell Subset | Activation Marker | Vehicle Control (% Positive) | GW328267 (1 µM) (% Positive) |
| CD4+ T Cells | CD69 | 22.5 ± 2.1 | 15.3 ± 1.8 |
| CD4+ T Cells | CD25 | 18.9 ± 1.9 | 12.7 ± 1.5 |
| CD8+ T Cells | CD69 | 19.8 ± 2.3 | 13.5 ± 1.9 |
| CD8+ T Cells | CD25 | 15.4 ± 1.7 | 10.1 ± 1.4 |
* Indicates a statistically significant difference (p < 0.05) compared to the vehicle control.
Table 3: Intracellular Cytokine Production in Activated CD4+ T Cells
| Cytokine | Vehicle Control (% Positive Cells) | GW328267 (1 µM) (% Positive Cells) |
| IFN-γ (Th1) | 15.6 ± 1.8 | 9.8 ± 1.2 |
| IL-4 (Th2) | 8.2 ± 0.9 | 5.1 ± 0.7 |
| IL-10 (Treg) | 3.5 ± 0.5 | 6.2 ± 0.8* |
* Indicates a statistically significant difference (p < 0.05) compared to the vehicle control.
Experimental Protocols
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for staining human PBMCs to identify major immune cell subsets following treatment with GW328267.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
GW328267
-
DMSO (Vehicle)
-
Human TruStain FcX™ (Fc block)
-
Fluorochrome-conjugated antibodies (e.g., CD3, CD4, CD8, CD19, CD14, CD56)
-
Live/Dead Fixable Viability Dye
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
12x75 mm polystyrene tubes
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS at a density of 1 x 10^6 cells/mL. Add GW328267 (e.g., 1 µM final concentration) or an equivalent volume of DMSO (vehicle control) to the cell suspension. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvest and Washing: After incubation, harvest the cells and wash them twice with cold PBS by centrifugation at 400 x g for 5 minutes.
-
Viability Staining: Resuspend the cell pellet in 1 mL of PBS. Add the Live/Dead fixable viability dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking: Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer and add Fc block. Incubate for 10 minutes at 4°C.
-
Surface Marker Staining: Without washing, add the cocktail of fluorochrome-conjugated antibodies for cell surface markers. Incubate for 30 minutes at 4°C in the dark.
-
Washing and Acquisition: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer. Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.
Protocol 2: Intracellular Cytokine Staining of T Cells
This protocol describes the method for detecting intracellular cytokines in T cells after stimulation and treatment with GW328267.
Materials:
-
PBMCs (isolated and treated as in Protocol 1)
-
Cell Stimulation Cocktail (e.g., PMA and Ionomycin)
-
Brefeldin A or Monensin (Protein transport inhibitors)[4][5]
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, IL-4, IL-10)
Procedure:
-
Cell Treatment: Treat PBMCs with GW328267 or vehicle as described in Protocol 1.
-
Cell Stimulation: During the last 4-6 hours of the 24-hour incubation, add a cell stimulation cocktail and a protein transport inhibitor (e.g., Brefeldin A) to the cell cultures.[4]
-
Surface Staining: Harvest and wash the cells. Perform viability and surface marker staining as described in Protocol 1, steps 4-6.
-
Fixation and Permeabilization: After surface staining, wash the cells and then resuspend them in 100 µL of Fixation/Permeabilization buffer. Incubate for 20 minutes at room temperature.
-
Intracellular Staining: Wash the cells twice with Permeabilization/Wash Buffer. Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular cytokine antibody cocktail. Incubate for 30 minutes at 4°C in the dark.
-
Washing and Acquisition: Wash the cells twice with Permeabilization/Wash Buffer. Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.
Mandatory Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Scholars@Duke publication: Evaluating cytokine production by flow cytometry using brefeldin A in mice. [scholars.duke.edu]
- 5. Scholarly Article or Book Chapter | Evaluating cytokine production by flow cytometry using brefeldin A in mice | ID: h989rg55g | Carolina Digital Repository [cdr.lib.unc.edu]
Troubleshooting & Optimization
Navigating the Challenges of GW 328267: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and stability of GW 328267, a potent A2A adenosine (B11128) receptor agonist. Addressing common challenges faced during experimental workflows, this resource offers troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Troubleshooting Guide: Common Issues with this compound
Researchers may encounter several hurdles when working with this compound. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Precipitation of this compound in Aqueous Solutions
Visual Cue: Cloudiness, visible particles, or a film in your cell culture media or buffer after adding the this compound stock solution.
| Root Cause | Recommended Solution |
| Exceeding Aqueous Solubility: The final concentration of this compound surpasses its solubility limit in the aqueous experimental medium. | 1. Lower the Final Concentration: If experimentally feasible, reduce the working concentration of this compound.2. Optimize Co-Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤0.5%) to avoid solvent-induced cellular toxicity, while still maintaining the compound's solubility.3. Incremental Dilution: Instead of adding the stock solution directly to the full volume of aqueous media, first dilute it in a smaller volume of media and then add this intermediate dilution to the final volume. |
| Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to an aqueous solution can cause localized high concentrations, leading to precipitation. | 1. Pre-warm the Medium: Warm the cell culture medium or buffer to 37°C before adding the compound.2. Slow, Dropwise Addition: Add the stock solution drop-by-drop while gently swirling or mixing the aqueous solution to ensure rapid and uniform dispersion.3. Vortexing: For initial stock solution preparation in a solvent like DMSO, vortexing can aid dissolution. |
| Media Composition: Components within the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility. | 1. Serum Considerations: If using serum, be aware that protein binding can affect the free concentration of the compound. Test different serum concentrations if precipitation is an issue.2. pH of the Medium: Ensure the pH of your cell culture medium or buffer is stable and within the optimal range for your experiment, as pH can influence compound solubility. |
Issue 2: Inconsistent or Lower-Than-Expected Experimental Results
Observation: High variability between replicate experiments or a lack of the expected biological effect.
| Root Cause | Recommended Solution |
| Compound Degradation: this compound may have degraded due to improper storage or handling. | 1. Fresh Stock Solutions: Prepare fresh stock solutions regularly. For long-term storage, it is advisable to store the compound as a solid at the recommended temperature.2. Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.3. Light Protection: Store stock solutions in amber vials or protect them from light, as light exposure can degrade some chemical compounds. |
| Inaccurate Stock Concentration: The actual concentration of the stock solution may be lower than calculated due to incomplete dissolution or degradation. | 1. Visual Confirmation: Always visually inspect your stock solution to ensure the compound has fully dissolved before making further dilutions.2. Sonication: If the compound is difficult to dissolve, gentle sonication in a water bath can be employed.3. Accurate Weighing: Use a calibrated analytical balance to weigh the powdered compound accurately. |
| Precipitation in Working Solution: The compound may be precipitating out of the final working solution over the course of the experiment. | 1. Solubility Check: Before starting a long-term experiment, prepare the final working solution and let it stand for a few hours at the experimental temperature to check for any signs of precipitation.2. Regular Media Changes: For long-term cell culture experiments, consider changing the media with freshly prepared this compound-containing media every 24-48 hours. |
Frequently Asked Questions (FAQs)
This section addresses specific questions regarding the handling and properties of this compound.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for many organic compounds.
Q2: What is the solubility of this compound in common solvents?
A2: While specific quantitative solubility data from manufacturers is not always publicly available, based on its chemical structure and typical behavior of similar compounds, the following qualitative solubility profile is expected:
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Sparingly Soluble |
| Water | Insoluble or Very Sparingly Soluble |
It is always recommended to perform a small-scale solubility test with your specific batch of the compound.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Recommendations |
| Solid (Powder) | -20°C or -80°C | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Solution | 2-8°C (Short-term) | It is not recommended to store aqueous solutions for extended periods. Prepare fresh for each experiment. |
Q4: How stable is this compound in a DMSO stock solution?
A4: When stored properly at -20°C or -80°C and protected from light, a DMSO stock solution of this compound should be stable for several months. However, it is best practice to prepare fresh stock solutions every 1-3 months to ensure optimal activity. Avoid more than 3-4 freeze-thaw cycles.
Q5: Is this compound sensitive to light?
Q6: What is the mechanism of action of this compound?
A6: this compound is an agonist of the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR). Activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). This signaling cascade can have various downstream effects depending on the cell type.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 482.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.825 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution from 4.825 mg of powder, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the solution in a room temperature water bath for 5-10 minute intervals. Visually inspect for complete dissolution between intervals.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
Serial Dilution (Recommended): a. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution. b. Add the required volume of the intermediate solution to your final volume of cell culture medium. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to achieve a final concentration of 10 µM.
-
Direct Dilution (for lower concentrations): a. Add the calculated volume of the stock solution directly to the final volume of the pre-warmed medium while gently swirling the medium.
-
Mixing: Mix the final working solution gently by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing media.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Visualizing Key Processes
To further aid in understanding the experimental and biological context of this compound, the following diagrams illustrate key workflows and pathways.
Caption: Experimental Workflow for Preparing and Using this compound.
Technical Support Center: GW 328267 Solubility and Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with the adenosine (B11128) A2A receptor agonist, GW 328267.
Troubleshooting Guide
Researchers working with this compound may face difficulties in achieving desired concentrations in aqueous solutions for in vitro and in vivo experiments. This guide provides a systematic approach to overcoming poor solubility.
Issue 1: this compound Precipitates Out of Solution
Potential Cause: The aqueous solubility of this compound is low, leading to precipitation when diluted into aqueous buffers or media.
Recommended Solutions:
-
Co-Solvent Systems: For many poorly soluble compounds, a co-solvent approach is the first line of strategy.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions.[2] For in vivo studies, it's crucial to minimize the final concentration of DMSO to avoid toxicity, generally keeping it below 10%.[2]
-
Excipients: The use of excipients can enhance solubility. Cyclodextrins are known to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[3]
Issue 2: Inconsistent Results in Biological Assays
Potential Cause: Poor solubility can lead to inconsistent compound concentrations in your experiments, resulting in high variability in biological data.
Recommended Solutions:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before use.
-
Sonication and Warming: Gentle warming and sonication can help dissolve the compound, but caution must be exercised to avoid degradation.
-
Fresh Preparations: Prepare solutions fresh for each experiment to avoid issues with compound stability and precipitation over time.[4]
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Based on available data, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₆N₁₀O₄ |
| Molecular Weight | 482.5 g/mol |
Q2: What is a recommended starting point for solubilizing this compound for in vitro studies?
A2: A common starting point is to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in your aqueous experimental medium. It is critical to ensure the final DMSO concentration is low enough to be tolerated by your cells and does not exceed 0.5-1% in most cell-based assays.
Q3: How can I prepare this compound for in vivo administration, for example, via intravenous (IV) injection?
A3: For IV administration of poorly soluble compounds, a common vehicle consists of a co-solvent system.[5][6] A typical formulation might involve dissolving the compound in DMSO first, and then diluting it with a vehicle containing polyethylene (B3416737) glycol (PEG), such as PEG300 or PEG400, and saline.[7][8] It's crucial to perform a small-scale trial to check for precipitation upon dilution.
Q4: Are there alternative strategies if co-solvents are not suitable for my experiment?
A4: Yes, other formulation strategies for poorly soluble drugs include:
-
Lipid-based formulations: These can be suitable for lipophilic compounds.[1][9]
-
Nanosuspensions: Reducing the particle size of the drug can improve its dissolution rate.
-
Prodrugs: Chemical modification to a more soluble form that converts to the active drug in vivo has been successful for other adenosine A2A receptor antagonists.[10]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Materials: this compound powder, 100% DMSO (cell culture grade).
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Preparing a Co-Solvent Formulation for In Vivo (IV) Administration
-
Materials: this compound powder, DMSO, Polyethylene Glycol 300 (PEG300), Sterile Saline (0.9% NaCl).
-
Procedure:
-
Dissolve the required amount of this compound in a minimal volume of 100% DMSO.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300 and sterile saline. A common ratio is 40% PEG300 and 60% saline.
-
Slowly add the this compound/DMSO solution to the PEG300/saline vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of DMSO in the formulation should be kept as low as possible, ideally below 10%.
-
Visually inspect the final formulation for clarity. If a clear solution is not obtained, it may be a suspension. Ensure homogeneity by mixing well before each administration.
-
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro and in vivo studies.
Caption: Troubleshooting logic for addressing poor solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fat emulsion vehicle for intravenous administration of an aqueous insoluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Properties of a New Water-Soluble Prodrug of the Adenosine A2A Receptor Antagonist MSX-2 - PMC [pmc.ncbi.nlm.nih.gov]
Common side effects of GW 328267 in preclinical studies.
Welcome to the technical support center for GW 328267. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their preclinical experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the common side effects observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an adenosine (B11128) A2A receptor agonist. Its primary mechanism of action is the stimulation of the adenosine A2A receptor, a G-protein coupled receptor. This activation triggers a signaling cascade that has various physiological effects, including vasodilation and modulation of inflammatory responses.
Q2: What are the most common side effects observed with this compound and other A2A receptor agonists in preclinical studies?
A2: The most frequently reported side effects in preclinical and clinical evaluations of this compound and similar A2A receptor agonists are cardiovascular in nature. These primarily include:
-
Hypotension: A decrease in blood pressure.
-
Tachycardia: An increase in heart rate.
These effects are often dose-limiting, meaning they become more pronounced at higher concentrations of the compound. In some human studies with related compounds, side effects such as flushing, dyspnea, chest pain, gastrointestinal discomfort, and headache have also been noted.
Troubleshooting Guide: Managing Cardiovascular Side Effects in Animal Models
Researchers may encounter variability in cardiovascular responses during in vivo experiments with this compound. This guide provides troubleshooting strategies for managing hypotension and tachycardia.
Issue 1: Unexpected Degree of Hypotension or Tachycardia
Possible Cause 1: Dose Selection The cardiovascular effects of A2A receptor agonists are dose-dependent. A dose that is too high for the specific animal model or individual animal can lead to exaggerated hypotension and reflex tachycardia.
Troubleshooting Steps:
-
Review Dose-Response Data: If available, consult preclinical dose-response studies for this compound or analogous A2A agonists to select an appropriate starting dose.
-
Dose Titration Study: Conduct a pilot study with a small cohort of animals to determine the optimal dose that achieves the desired therapeutic effect with manageable cardiovascular side effects.
-
Consider Allometric Scaling: Ensure that the dose has been appropriately scaled from in vitro data or other animal models.
Possible Cause 2: Animal Stress Stress from handling or experimental procedures can significantly impact cardiovascular parameters, potentially confounding the effects of this compound.
Troubleshooting Steps:
-
Acclimatization: Ensure animals are adequately acclimatized to the laboratory environment and experimental setup.
-
Refine Handling Techniques: Minimize handling stress by using refined and consistent procedures.
-
Use of Telemetry: For continuous and stress-free monitoring of blood pressure and heart rate, consider using implantable telemetry devices in conscious, freely moving animals.
Issue 2: Difficulty in Differentiating Direct Drug Effects from Reflex Tachycardia
Possible Cause: Physiological Compensation A drop in blood pressure (hypotension) induced by this compound can trigger a baroreceptor reflex, leading to a compensatory increase in heart rate (reflex tachycardia).
Troubleshooting Steps:
-
Pharmacological Blockade: In terminal experiments, co-administration of a beta-blocker (e.g., metoprolol) can help to attenuate the tachycardic response, allowing for a more direct assessment of the compound's effect on blood pressure.
-
Analyze the Time Course: Carefully analyze the temporal relationship between the onset of hypotension and tachycardia. A rapid increase in heart rate immediately following a drop in blood pressure is indicative of a reflex response.
Quantitative Data on Cardiovascular Effects
While specific quantitative dose-response data for this compound in preclinical models is not widely available in public literature, the following table summarizes the general effects observed with A2A receptor agonists in rats, which can serve as a reference for experimental design.
| Parameter | Agonist Type | Animal Model | Dose Range | Observed Effect |
| Mean Arterial Pressure | A2A Receptor Agonist | Rat | Dose-dependent | Decrease |
| Heart Rate | A2A Receptor Agonist | Rat | Dose-dependent | Increase |
Experimental Protocols
Key Experiment: Assessment of Cardiovascular Parameters in Conscious Telemetered Rats
This protocol provides a detailed methodology for evaluating the effects of this compound on blood pressure and heart rate in a conscious rat model, which is considered a gold standard for preclinical cardiovascular safety assessment.
Objective: To continuously monitor arterial blood pressure and heart rate in conscious, unrestrained rats following administration of this compound.
Materials:
-
Male Sprague-Dawley or Wistar-Kyoto rats
-
Implantable telemetry transmitters (for blood pressure and ECG)
-
Surgical instruments for sterile implantation
-
This compound, vehicle solution
-
Dosing apparatus (e.g., oral gavage needles, intravenous catheters)
-
Data acquisition and analysis software
Procedure:
-
Telemetry Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant the telemetry transmitter, with the pressure-sensing catheter inserted into the abdominal aorta and ECG leads placed in a lead II configuration.
-
Allow for a post-operative recovery period of at least one week to ensure the animal has returned to its normal physiological state.
-
-
Acclimatization and Baseline Recording:
-
House the rats individually in their home cages placed on top of the telemetry receivers.
-
Allow the animals to acclimate to the experimental room for at least 24 hours before dosing.
-
Record baseline cardiovascular data for a continuous 24-hour period prior to compound administration to establish normal diurnal variations.
-
-
Compound Administration:
-
Prepare the dosing formulation of this compound in the appropriate vehicle.
-
Administer the compound to the rats via the intended route (e.g., oral gavage, intravenous injection). A vehicle-only control group should be included.
-
-
Data Collection and Analysis:
-
Continuously record blood pressure (systolic, diastolic, mean) and heart rate for at least 24 hours post-dose.
-
Analyze the data by averaging values over specific time intervals (e.g., 15-minute or 1-hour bins).
-
Compare the post-dose cardiovascular parameters to the pre-dose baseline values for each animal and to the vehicle control group to determine the effect of this compound.
-
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor by this compound initiates a signal transduction cascade that ultimately leads to vasodilation and subsequent cardiovascular side effects.
Caption: Adenosine A2A receptor signaling pathway leading to cardiovascular side effects.
Experimental Workflow for Cardiovascular Safety Assessment
The following diagram outlines the logical flow of a typical preclinical study designed to assess the cardiovascular side effects of this compound.
Caption: Workflow for assessing cardiovascular side effects of this compound.
Troubleshooting GW 328267 delivery in inhalation studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW 328267 in inhalation studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the aerosol delivery of this compound.
Issue: Inconsistent Dose Delivery or Poor Aerosolization
Question: We are observing significant variability in the delivered dose of this compound in our inhalation experiments. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent dose delivery is a common challenge in inhalation studies and can stem from several factors related to the formulation, the delivery device, and the experimental setup.[1][2]
Troubleshooting Steps:
-
Analyze Particle Size Distribution: Ensure that the particle size of the aerosolized this compound is within the optimal range for targeting the desired region of the respiratory tract.[1] For deep lung delivery, a mass median aerodynamic diameter (MMAD) of 1-3 µm is generally desirable.[3]
-
Optimize Formulation Stability: this compound formulation instability can lead to aggregation or precipitation, affecting aerosolization.[1] Consider the use of stabilizers or surfactants to maintain a homogenous formulation.[1]
-
Evaluate Nebulizer/Device Performance:
-
Device Compatibility: Verify that the chosen delivery device is compatible with the this compound formulation.[1]
-
Nozzle Design: A poor nozzle or valve design can result in irregular spray patterns.[1]
-
Residual Volume: Mesh nebulizers may have a smaller residual volume compared to jet nebulizers, which can be advantageous for expensive or potent compounds like this compound.
-
-
Control Environmental Factors: Temperature and humidity can impact aerosol particle size and stability. Maintain a controlled environment during aerosol generation and delivery.[1]
-
Review Experimental Technique: Ensure consistent and proper handling of the delivery device, including shaking, priming, and actuation.[3]
Issue: Low Lung Deposition of this compound
Question: We are finding that a significant portion of the administered this compound is not reaching the lungs. How can we improve lung deposition?
Answer: Maximizing lung deposition requires careful consideration of aerosol properties and the inhalation parameters of the animal model.
Troubleshooting Steps:
-
Optimize Particle Size: As mentioned previously, a particle size of 1-3 µm is optimal for peripheral lung deposition.[3] Particles larger than 5 µm tend to deposit in the upper airways, while particles smaller than 0.5 µm may be exhaled.
-
Control Breathing Pattern: In animal studies, the breathing pattern (e.g., slow and deep vs. fast and shallow) can significantly influence where particles deposit in the respiratory tract.[4] Anesthetized or restrained animal setups may require careful monitoring and control of respiratory parameters.
-
Select Appropriate Delivery Interface: For nose-only exposure systems, ensure a proper fit to prevent leakage.[5][6] The choice of interface (e.g., face mask, endotracheal tube) can also impact delivery efficiency.[3]
-
Carrier Gas Selection: The carrier gas used for aerosol generation can influence particle behavior. While air is common, other gas mixtures have been used in inhalation studies.[4]
Issue: Unexpected Systemic Side Effects
Question: Our study animals are exhibiting systemic side effects, such as hypotension or tachycardia, even at low inhaled doses of this compound. What could be the cause and how should we proceed?
Answer: this compound is an adenosine (B11128) A2A receptor agonist, and systemic exposure can lead to cardiovascular side effects.[7] The observation of these effects at low doses may indicate unexpectedly high systemic absorption.
Troubleshooting Steps:
-
Confirm Delivered Dose: First, re-verify the accuracy and consistency of your dose delivery to rule out accidental overdose.
-
Assess Lung Deposition Pattern: A higher than expected deposition in the highly vascularized regions of the lung could lead to rapid systemic uptake. Particle size analysis is crucial here.
-
Consider Formulation Effects: The formulation excipients could potentially enhance absorption. Review the properties of all components of your formulation.
-
Monitor Physiological Parameters: Continuously monitor heart rate and blood pressure during and after exposure to establish a clear dose-response relationship for both efficacy and side effects.
-
Dose Adjustment: The noted side effect profile in clinical trials precluded the investigation of higher inhaled doses.[7] It may be necessary to reduce the administered dose or explore formulation strategies that provide a more "lung-focused" delivery.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an adenosine A2A receptor agonist.[8] Activation of the A2A adenosine receptor has been shown to have anti-inflammatory effects and can enhance alveolar fluid clearance, which is beneficial in models of acute lung injury.[7][8]
Q2: What are the known side effects of this compound that could impact inhalation studies?
The primary concern with systemic exposure to A2A receptor agonists like this compound is the potential for cardiovascular side effects, including hypotension (low blood pressure) and tachycardia (rapid heart rate).[7] These effects were noted in clinical trials and limited the maximum tolerated inhaled dose.[7]
Q3: What are important formulation considerations for this compound aerosol delivery?
Key formulation considerations include:
-
Solubility and Stability: Ensuring this compound remains in a stable and soluble state in the chosen vehicle is critical for consistent aerosolization.[1]
-
Excipient Compatibility: Any excipients used should be compatible with the inhalation route and should not interfere with the aerosol generation or the biological activity of this compound.
-
pH and Osmolality: The pH and osmolality of the formulation should be optimized for respiratory tract tolerability.
Q4: Are there any published protocols for inhalation studies that we can adapt?
Yes, there are established protocols for short-term and long-term inhalation toxicity studies. For instance, a 5-day inhalation exposure followed by a 3-week exposure-free period has been used to assess the toxicity of nanomaterials and can be adapted for other compounds.[9] Key elements of such protocols include characterization of the exposure atmosphere, use of appropriate exposure systems (e.g., nose-only), and inclusion of relevant endpoints like bronchoalveolar lavage.[5][9][10]
Experimental Protocols
Protocol 1: Aerosol Particle Size Distribution Analysis
This protocol outlines the general steps for characterizing the aerosol generated for an inhalation study.
-
Apparatus: A cascade impactor (e.g., Andersen Cascade Impactor) or a laser diffraction instrument (e.g., Malvern Spraytec).
-
Procedure: a. Assemble the cascade impactor with pre-weighed collection plates or filters. b. Connect the inhalation device (e.g., nebulizer) to the inlet of the impactor. c. Generate the this compound aerosol for a defined period, drawing it through the impactor at a calibrated flow rate. d. After aerosol collection, re-weigh the collection plates/filters to determine the mass of the drug deposited at each stage. e. Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) to characterize the particle size distribution.
-
Data Analysis: The MMAD and GSD will provide a quantitative measure of the aerosol particle size, which is critical for predicting lung deposition.
Protocol 2: Short-Term Inhalation Exposure (Adapted from Ma-Hock et al.) [9]
This protocol describes a 5-day exposure model for assessing the pulmonary effects of inhaled this compound.
-
Animal Model: Healthy, young adult rats are a commonly used model.[5]
-
Exposure System: A nose-only inhalation chamber is recommended to minimize oral ingestion and dermal exposure.[5][6]
-
Exposure Regimen: a. Expose animals to the this compound aerosol for a fixed duration (e.g., 4-6 hours) daily for 5 consecutive days. b. Include a control group exposed to the vehicle aerosol. c. Monitor and record chamber parameters such as temperature, humidity, and aerosol concentration.
-
Post-Exposure Observation: a. Observe the animals for a period of at least 14-21 days following the final exposure.[9][10] b. Record clinical signs, body weight, and any adverse effects.
-
Endpoint Analysis: a. At the end of the observation period, sacrifice the animals. b. Perform necropsies and collect tissues for histopathology. c. Collect bronchoalveolar lavage fluid (BALF) to analyze for inflammatory markers.[9] d. Tissues can also be collected to determine the organ burden and fate of the test compound.[9]
Data Presentation
Table 1: Key Parameters for Inhalation Experiments
| Parameter | Description | Recommended Range/Value | Reference |
| Carrier Gas | The gas used to generate and transport the aerosol. | Air or Helium/Oxygen mixture | [4] |
| Aerosol Size (MMAD) | Mass Median Aerodynamic Diameter, a key determinant of deposition site. | 1-3 µm for deep lung delivery | [3] |
| Geometric Standard Deviation (GSD) | A measure of the spread of the aerosol particle sizes. | < 2 µm for a relatively monodisperse aerosol | [3] |
| Breathing Regime (Animal Models) | The frequency and volume of breaths. | Slow and deep (e.g., 9 breaths/min, 1000 mL) or fast and shallow (e.g., 15 breaths/min, 600 mL) | [4] |
| Exposure Duration | The length of time animals are exposed to the aerosol. | Up to 6 hours in rats | [5] |
| Observation Period | The duration of monitoring after exposure. | At least 14 days | [5][10] |
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound aerosol delivery.
Caption: Decision pathway for managing unexpected side effects with inhaled this compound.
References
- 1. Troubleshooting Issues with Aerosol Drug Distribution – Pharma.Tips [pharma.tips]
- 2. 3 key challenges that inhalation devices face for drug delivery | Springboard [springboard.pro]
- 3. Special problems in aerosol delivery: neonatal and pediatric considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The adenosine 2A receptor agonist GW328267C improves lung function after acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A short-term inhalation study protocol: designed for testing of toxicity and fate of nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.4. Acute Inhalation Toxicity Study [bio-protocol.org]
Optimizing GW 328267 concentration for maximal A2A receptor activation.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of GW328267 in Adenosine (B11128) A2A receptor (A2AAR) experiments. Our resources are designed to help you optimize experimental conditions and troubleshoot common issues.
Correcting a Common Misconception: GW328267 is an A2A Receptor Antagonist
A critical point to understand is that GW328267 is an antagonist of the A2A receptor. This means it blocks or dampens the receptor's activity, typically in the presence of an agonist (a molecule that activates the receptor). Therefore, the goal of optimizing its concentration is not to achieve maximal activation, but rather to determine the optimal concentration for maximal inhibition or blockade of agonist-induced A2A receptor activation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GW328267?
A1: GW328267 is a competitive antagonist for the Adenosine A2A receptor. The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like adenosine or a synthetic agonist like NECA, couples to the Gs protein, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2][3] GW328267 binds to the A2A receptor, preventing the agonist from binding and thereby inhibiting the downstream signaling cascade.
Q2: How do I determine the optimal concentration of GW328267 for my experiment?
A2: The optimal concentration depends on your specific experimental goals. You will typically need to perform a concentration-response experiment to determine the half-maximal inhibitory concentration (IC50). This involves stimulating cells expressing the A2A receptor with a fixed concentration of an agonist (e.g., NECA at its EC80, the concentration that gives 80% of its maximal effect) while titrating in a range of GW328267 concentrations. The IC50 value represents the concentration of GW328267 required to inhibit 50% of the agonist-induced response.
Q3: What cell lines are suitable for A2A receptor antagonist assays?
A3: Commonly used cell lines include HEK-293 or CHO cells that have been engineered to stably overexpress the human A2A receptor.[3][4] These provide a robust and reproducible system for studying receptor pharmacology. It is also possible to use cell lines that endogenously express the A2A receptor, such as certain immune cells (e.g., Jurkat T cells), but expression levels may be lower and more variable.
Q4: What are the key differences between a binding affinity (Ki) and a functional potency (IC50) assay?
A4: A binding affinity (Ki) assay measures how tightly an antagonist binds to the receptor, typically determined through competitive radioligand binding experiments.[4][5] A functional potency (IC50) assay measures the antagonist's ability to inhibit a biological response mediated by the receptor, such as cAMP production.[5][6] While related, these values are not always identical and both provide crucial information about the compound's pharmacological profile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition observed with GW328267 | 1. Incorrect agonist concentration: The agonist concentration may be too high, making it difficult for the antagonist to compete. 2. Cell viability issues: Cells may not be healthy, leading to a poor response. 3. Compound degradation: GW328267 may have degraded due to improper storage or handling. 4. Low A2A receptor expression: The cell line may not express sufficient receptors. | 1. Use the agonist at its EC50 or EC80 concentration, not at a saturating concentration. 2. Check cell viability using a method like Trypan Blue exclusion before starting the assay. 3. Prepare fresh solutions of GW328267 from a new stock. Store stocks at -20°C or -80°C as recommended. 4. Verify receptor expression via Western Blot, qPCR, or a saturation binding assay with a known A2A radioligand. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell density across the plate. 2. Pipetting errors: Inaccurate dispensing of agonist or antagonist solutions. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Use calibrated pipettes and proper technique. For 96- or 384-well plates, consider using multichannel or automated liquid handlers. 3. Fill the outer wells of the plate with sterile PBS or media to minimize evaporation from the experimental wells.[7] |
| Calculated IC50 value is significantly different from expected values for A2A antagonists | 1. Receptor heteromerization: A2A receptors can form heteromers with other receptors (e.g., A2B or Dopamine D2 receptors), which can alter antagonist affinity.[2][3] 2. Assay conditions: Incubation time, temperature, or buffer components can influence results. 3. Incorrect data analysis: Improper curve fitting or data normalization. | 1. Be aware of the expression of other receptors in your cell line. Results from recombinant cell lines may differ from those in primary cells or tissues. 2. Ensure your protocol is standardized and consistent. Check for factors like the presence of phosphodiesterase (PDE) inhibitors (e.g., IBMX, Ro-20-1724) which are often required in cAMP assays.[8] 3. Use a non-linear regression model with a variable slope to fit the concentration-response curve. Normalize data to the agonist-only (0% inhibition) and no-agonist (100% inhibition) controls. |
Data Presentation
Table 1: Representative Binding Affinity (Ki) Data for a Selective A2A Antagonist
| Receptor Subtype | Ki (nM) | Selectivity vs. A2A |
| Human A2A | 1.5 | - |
| Human A1 | 350 | 233-fold |
| Human A2B | >10,000 | >6600-fold |
| Human A3 | 850 | 567-fold |
| Data derived from competitive radioligand binding assays. |
Table 2: Representative Functional Potency (IC50) Data in a cAMP Assay
| Cell Line | Agonist (Concentration) | Antagonist IC50 (nM) |
| HEK293-hA2AR | NECA (100 nM) | 4.2 |
| CHO-hA2AR | CGS21680 (50 nM) | 3.8 |
| Data derived from HTRF or ELISA-based cAMP functional assays. |
Experimental Protocols
Protocol 1: Determining the IC50 of GW328267 using a cAMP Assay
This protocol outlines the steps for a functional assay to determine the inhibitory potency of GW328267 on agonist-stimulated cAMP production in HEK-293 cells overexpressing the human A2A receptor.
-
Cell Preparation:
-
Culture HEK293-hA2AR cells to ~80-90% confluency.
-
Harvest cells using a gentle dissociation reagent.
-
Centrifuge the cells and resuspend the pellet in stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA) containing a phosphodiesterase inhibitor like 100 µM Ro 20-1724.[8]
-
Adjust the cell density to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
-
Assay Plate Preparation:
-
Prepare a serial dilution of GW328267 in stimulation buffer. A typical concentration range would be from 100 µM down to 10 pM in half-log steps.
-
Prepare the agonist solution (e.g., NECA) at 2x its final EC80 concentration.
-
Dispense the GW328267 dilutions into a 96-well plate. Include wells for "agonist only" (0% inhibition) and "buffer only" (100% inhibition) controls.
-
-
Incubation:
-
Add the cell suspension to each well of the assay plate.
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.
-
Add the 2x agonist solution to all wells except the "buffer only" controls.
-
Incubate for an additional 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Normalize the data: Set the signal from the "agonist only" wells to 0% inhibition and the signal from the "buffer only" wells to 100% inhibition.
-
Plot the percent inhibition against the log concentration of GW328267.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value.
-
Visualizations
Caption: A2A receptor signaling pathway and point of inhibition by GW328267.
Caption: Experimental workflow for determining the IC50 of GW328267.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine A2A Receptors in Psychopharmacology: Modulators of Behavior, Mood and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 8. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
GW 328267 Technical Support Center: Investigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of GW 328267, a potent adenosine (B11128) A2A receptor agonist with known antagonist activity at the adenosine A3 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent and selective agonist for the adenosine A2A receptor (A2AR). Its primary mechanism of action involves the activation of A2AR, which is a Gs protein-coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
Q2: What is the main known off-target effect of this compound?
A2: The primary off-target effect of this compound is its antagonist activity at the adenosine A3 receptor (A3R).[1] This means that while it activates the A2A receptor, it simultaneously blocks the activity of the A3 receptor.
Q3: Why is it important to consider the A3 receptor antagonist activity in my experiments?
A3: The A3 receptor is a Gi/Gq-coupled GPCR. Its activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and can also lead to the activation of phospholipase C and an increase in intracellular calcium. By antagonizing this receptor, this compound can prevent the endogenous ligand, adenosine, from eliciting these effects. This can lead to complex and potentially confounding results if not properly accounted for in experimental design and data interpretation.
Q4: What are the potential physiological consequences of A3 receptor antagonism?
A4: The A3 receptor is involved in various physiological processes, including inflammation, immune responses, and cell proliferation.[2][3] Antagonism of this receptor could therefore modulate these processes, which may either contribute to the therapeutic effects of this compound or lead to unintended side effects.
Q5: Are there any other potential off-target effects to be aware of?
A5: While the most well-characterized off-target activity is at the A3 receptor, like any small molecule, this compound could potentially interact with other receptors or enzymes at higher concentrations. Broader selectivity profiling against a panel of receptors is advisable for comprehensive characterization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or contradictory results in cell-based assays. | The observed effect may be a composite of A2A agonism and A3 antagonism. The specific adenosine receptor subtypes expressed in your cell line will influence the net effect. | 1. Characterize Receptor Expression: Determine the expression levels of A2A and A3 receptors in your experimental cell line using techniques like qPCR or western blotting. 2. Use Selective Ligands: Employ highly selective A2A agonists (e.g., CGS 21680) and A3 antagonists (e.g., MRS 1220) as controls to dissect the individual contributions of each receptor to the observed phenotype. |
| Difficulty replicating in vivo findings in in vitro systems. | The in vivo effects of this compound are influenced by the complex interplay of A2A and A3 receptor signaling in various tissues and cell types, which may not be accurately recapitulated in a single cell line. | 1. Consider Co-culture Systems: Utilize co-culture models that better represent the cellular heterogeneity of the target tissue. 2. In Vivo Knockout Models: If feasible, use A2A or A3 receptor knockout animals to confirm the on-target and off-target effects of this compound. |
| Observed effect does not correlate with changes in cAMP levels. | This compound's off-target A3 antagonism could be influencing other signaling pathways, such as those mediated by Gq proteins (e.g., intracellular calcium mobilization). | 1. Measure Intracellular Calcium: In addition to cAMP assays, perform calcium flux assays to determine if this compound affects Gq-mediated signaling. 2. Broaden Signaling Pathway Analysis: Investigate other potential downstream signaling pathways, such as MAPK/ERK, that can be modulated by adenosine receptors. |
Quantitative Data Summary
The following table summarizes the known on-target and off-target activities of this compound.
| Target | Activity | Assay Type | Cell Line | Value |
| Human Adenosine A2A Receptor | Agonist | GTPγS binding assay | CHO | EC50: 4.2 nM |
| Human Adenosine A3 Receptor | Antagonist | cAMP assay | CHO | IC50: 5 nM[4] |
Experimental Protocols
Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is a generalized method to determine the binding affinity of this compound to the A2A and A3 adenosine receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine A2A or A3 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor (e.g., [3H]-CGS 21680 for A2AR, [125I]-AB-MECA for A3R).
-
Add increasing concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known selective unlabeled ligand.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay to Determine Agonist/Antagonist Activity
This protocol describes a method to functionally assess the effect of this compound on A2A and A3 receptor signaling.
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the human adenosine A2A or A3 receptor in a suitable 96-well plate.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Agonist Mode (for A2A Receptor):
-
Wash the cells with assay buffer.
-
Add increasing concentrations of this compound to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Antagonist Mode (for A3 Receptor):
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15 minutes).
-
Add a fixed concentration of a known A3 receptor agonist (e.g., IB-MECA) corresponding to its EC80.
-
Incubate for a further specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Antagonist Mode: Plot the percentage inhibition of the agonist response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
Caption: On-target signaling pathway of this compound via the A2A receptor.
Caption: Off-target signaling pathway of this compound at the A3 receptor.
Caption: Workflow for characterizing on- and off-target effects.
References
- 1. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The A3 adenosine receptor as a new target for cancer therapy and chemoprotection. | Semantic Scholar [semanticscholar.org]
- 3. The A3 adenosine receptor: history and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Addressing systemic exposure and side effects of GW 328267.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the adenosine (B11128) A2A receptor agonist, GW 328267. The information addresses common issues related to systemic exposure and side effects encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the adenosine A2A receptor (A2AR).[1][2] Its primary mechanism of action involves binding to and activating A2A receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade, often involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is associated with a wide range of physiological responses, including anti-inflammatory effects.[2]
Q2: What are the most common side effects associated with this compound administration?
A2: The side effects of this compound are consistent with the systemic activation of adenosine A2A receptors. The most frequently reported adverse effects are cardiovascular in nature and include hypotension (low blood pressure) and tachycardia (increased heart rate).[2][3] Other potential side effects include nausea and chest discomfort.[3] These side effects are typically dose-dependent.
Q3: Why were the clinical trials for inhaled this compound in asthma and allergic rhinitis not successful?
A3: Clinical studies with inhaled this compound for asthma and allergic rhinitis did not demonstrate the expected efficacy.[2] This was largely attributed to the dose-limiting systemic side effects, namely hypotension and tachycardia.[2] It is hypothesized that the inhaled doses were too low to achieve a therapeutic anti-inflammatory effect in the lungs, and higher doses could not be tested due to the unacceptable cardiovascular side effects resulting from systemic absorption of the drug.[2]
Q4: What is the reported pharmacokinetic profile of this compound?
A4: Detailed pharmacokinetic data for this compound is not extensively published. However, it is known to have a short elimination half-life of approximately one hour.[3] A clinical trial was designed to assess its pharmacokinetics in healthy volunteers via a slow intravenous infusion, with plasma samples taken at regular intervals.[4] For researchers planning animal studies, a typical pharmacokinetic experiment would involve administering the compound and collecting blood samples at various time points to determine parameters like Cmax, Tmax, AUC, and half-life.
Troubleshooting Guides
Issue 1: Unexpectedly High Cardiovascular Side Effects (Tachycardia, Hypotension) in Animal Models
Possible Cause 1: Dose is too high.
-
Troubleshooting Steps:
-
Review the literature for dose ranges of other A2A agonists with similar potency.
-
Perform a dose-response study to identify the minimum effective dose and the maximum tolerated dose.
-
Start with a low dose and gradually escalate while monitoring heart rate and blood pressure.
-
Possible Cause 2: Rapid systemic absorption due to the route of administration.
-
Troubleshooting Steps:
-
If using intravenous (IV) administration, consider a slower infusion rate.
-
For other routes like intraperitoneal (IP) or oral (PO), consider that formulation can affect absorption rates.
-
If the therapeutic target is a specific organ (e.g., the lungs), explore local delivery methods (e.g., intratracheal administration) to minimize systemic exposure.[2]
-
Issue 2: Lack of Efficacy in an In Vivo Model
Possible Cause 1: Insufficient systemic exposure.
-
Troubleshooting Steps:
-
Conduct a pharmacokinetic study to measure the plasma concentration of this compound after administration.
-
Compare the achieved plasma concentrations with the in vitro EC50 or Ki values for the A2A receptor.
-
If exposure is too low, consider increasing the dose (if tolerated) or using a different vehicle to improve solubility and absorption.
-
Possible Cause 2: Rapid metabolism.
-
Troubleshooting Steps:
-
The short half-life of this compound (approx. 1 hour) may require more frequent dosing or a continuous infusion to maintain therapeutic concentrations.[3]
-
Analyze plasma and tissue samples for the presence of metabolites to understand the biotransformation of the compound.
-
Data Presentation
Table 1: Illustrative Dose-Response Data for Cardiovascular Side Effects of an A2A Agonist in a Rat Model
| Dose (mg/kg, IV) | Change in Heart Rate (beats/min) | Change in Mean Arterial Pressure (mmHg) |
| 0.01 | +15 ± 5 | -5 ± 2 |
| 0.03 | +45 ± 8 | -15 ± 4 |
| 0.1 | +90 ± 12 | -30 ± 6 |
| 0.3 | +150 ± 20 | -50 ± 8 |
Note: This table contains example data for illustrative purposes and does not represent actual experimental results for this compound.
Table 2: Example Pharmacokinetic Parameters of an A2A Agonist in Rats
| Parameter | Intravenous (IV) - 1 mg/kg | Oral (PO) - 10 mg/kg |
| Cmax (ng/mL) | 1500 | 350 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (ng*h/mL) | 800 | 950 |
| Half-life (h) | 1.1 | 1.3 |
| Bioavailability (%) | N/A | 12 |
Note: This table contains example data for illustrative purposes and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Side Effects in a Rodent Model
-
Animal Preparation: Anesthetize the animal (e.g., rat) and surgically implant a catheter into the carotid artery for blood pressure measurement and into the jugular vein for drug administration. Allow the animal to recover.
-
Baseline Measurement: Record baseline heart rate and blood pressure for at least 30 minutes before drug administration to ensure stability.
-
Drug Administration: Administer this compound or vehicle via the intravenous catheter. For a dose-response study, use escalating doses in different groups of animals.
-
Data Collection: Continuously monitor and record heart rate and blood pressure for a set period after administration (e.g., 2 hours).
-
Data Analysis: Calculate the change from baseline for both parameters at each dose and time point.
Protocol 2: Pharmacokinetic Study in a Rodent Model
-
Dosing: Administer a single dose of this compound to several groups of animals (e.g., mice or rats) via the desired route (e.g., IV or PO).
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples from a designated group of animals into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Signaling pathway of this compound via the A2A receptor.
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Logical diagram for troubleshooting side effects.
References
- 1. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 2. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists Do Not Disrupt Rodent Prepulse Inhibition: An Improved Side Effect Profile in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Interpreting unexpected results in GW 328267 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues encountered during in vitro and in vivo experiments involving GW 328267. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an agonist for the Adenosine (B11128) A2A receptor (A2AR).[1] Its mechanism of action involves binding to and activating A2A receptors, which are G-protein coupled receptors. This activation can lead to various downstream cellular effects, including the regulation of fluid transport and inflammatory responses. In the context of lung injury studies, it has been shown to enhance alveolar fluid clearance.[2][3]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research related to asthma, Chronic Obstructive Pulmonary Disease (COPD), and upper respiratory inflammatory diseases.[1] It has been specifically investigated for its therapeutic potential in accelerating the resolution of alveolar edema in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[2][3]
Q3: How should I prepare and store this compound for my experiments to ensure its stability?
A3: For optimal stability, this compound should be stored under the conditions recommended in the Certificate of Analysis provided by the supplier. For in vitro studies, it is typically dissolved in a suitable organic solvent. For in vivo studies, the appropriate vehicle must be chosen to ensure solubility and bioavailability.
Q4: What are some known side effects of this compound in human studies?
A4: In human safety studies, higher doses of this compound have been associated with a well-described adenosine side-effect profile, including tachycardia, nausea, and chest discomfort, which are directly dose-related.[2]
Troubleshooting Guides
This section addresses unexpected results you might encounter during your experiments with this compound.
In Vitro Experiments
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| Lower than expected potency (high EC50) in a cell-based functional assay. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Cell Line Issues: Low or inconsistent expression of the A2A receptor in the cell line. 3. Assay Conditions: Suboptimal assay buffer, incubation time, or temperature. | 1. Prepare Fresh Stock: Prepare a fresh stock solution of this compound from a new aliquot. 2. Verify Receptor Expression: Confirm A2A receptor expression in your cell line using techniques like qPCR or Western blotting. 3. Optimize Assay Parameters: Perform a time-course and temperature-course experiment to determine optimal conditions. |
| High variability between experimental replicates. | 1. Pipetting Inaccuracy: Inconsistent pipetting, especially with small volumes. 2. Cell Plating Non-uniformity: Uneven cell density across the assay plate. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Ensure Uniform Cell Seeding: Gently swirl the cell suspension before and during plating to ensure a homogenous cell distribution. |
| Unexpected off-target effects observed. | 1. High Compound Concentration: At high concentrations, this compound might interact with other adenosine receptors or unrelated targets. 2. Impurity of the Compound: The compound batch may contain impurities with off-target activity. | 1. Perform a Dose-Response Curve: Use the lowest effective concentration possible. 2. Use a High-Purity Compound: Ensure the purity of your this compound batch. 3. Use Selective Antagonists: Co-incubate with a selective A2A receptor antagonist (e.g., ZM241385 or SCH 58261) to confirm the effect is A2A receptor-mediated. |
In Vivo Experiments
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| Lack of efficacy in an animal model of lung injury. | 1. Inappropriate Dose or Route of Administration: The dose may be too low to achieve a therapeutic concentration at the target site, or the administration route may not be optimal. 2. Poor Bioavailability: The formulation of this compound may result in poor absorption or rapid metabolism. 3. Timing of Administration: The compound may be administered too early or too late relative to the injury induction. | 1. Perform a Dose-Response Study: Determine the optimal effective dose in your specific animal model. 2. Consider Different Formulations/Routes: Explore different vehicle formulations or administration routes (e.g., intratracheal vs. intravenous). 3. Optimize Treatment Window: Test different time points for this compound administration post-injury. |
| Unexpected cardiovascular side effects (e.g., significant changes in heart rate or blood pressure). | 1. Systemic A2A Receptor Activation: A2A receptors are present in the cardiovascular system, and their activation can lead to vasodilation and changes in heart rate. 2. Off-Target Effects: At higher doses, off-target effects on other receptors cannot be ruled out. | 1. Monitor Cardiovascular Parameters: Continuously monitor heart rate and blood pressure during the experiment. 2. Localize Drug Delivery: If possible, use a more localized delivery method (e.g., nebulization for lung studies) to minimize systemic exposure. 3. Dose Adjustment: Lower the dose to a level that maintains efficacy while minimizing side effects. |
| Amiloride (B1667095) does not inhibit the this compound-induced effect on alveolar fluid clearance. | 1. Amiloride Dose or Potency: The dose of amiloride may be insufficient, or the compound may have degraded. 2. Alternative Signaling Pathway: this compound may be acting through an ENaC-independent pathway in your specific experimental model. | 1. Verify Amiloride Activity: Use a fresh, validated stock of amiloride and consider a dose-response experiment for amiloride. 2. Investigate Downstream Signaling: Explore other potential downstream targets of A2A receptor activation that could influence fluid clearance. |
Data Presentation
Table 1: Effect of GW 328267C on Alveolar Fluid Clearance (AFC) in Rats with E. coli-Induced Lung Injury
| Treatment Group | PaO2 (Torr) | PaCO2 (Torr) | pH |
| E. coli | 252 ± 100 | 41 ± 15 | 7.41 ± 0.09 |
| E. coli + 10⁻⁴ M GW 328267C | 149 ± 50 | 40 ± 13 | 7.00 ± 0.13 |
| Values are means ± SD. n = 6-8 per condition.[2] |
Experimental Protocols
General In Vivo Protocol for Acute Lung Injury Model in Rats
This protocol is a summary of the methodology described in the study by Factor et al. (2012).[2]
-
Animal Preparation: Anesthetize the rats and maintain them in a left lateral decubitus position. Connect the animals to a volume-controlled rodent ventilator.
-
Baseline Measurements: After a 30-minute baseline period of stable heart rate and blood pressure, withdraw a blood sample from the carotid artery for arterial blood gas and pH measurements.
-
Induction of Lung Injury: Instill the injury-inducing agent (e.g., HCl, LPS, or live E. coli) into the left lung through an instillation tube passed through the tracheal tube.
-
This compound Administration: At the appropriate time point post-injury, instill GW 328267C (e.g., at a concentration of 10⁻⁴ M) into the distal airspaces along with a 5% albumin solution.
-
Monitoring and Data Collection: Continue to monitor vital signs and collect blood samples for gas analysis every 30 minutes. The study duration can vary from 1 to 4 hours.
-
Terminal Procedures: At the end of the experiment, take a final blood sample and euthanize the animal. Remove the lungs and heart for further analysis, such as measuring lung wet-to-dry weight ratio to determine edema formation.
-
Bronchoalveolar Lavage (BAL): In some animals, perform a BAL to collect lung fluid for cell counts and other analyses.
Visualizations
Caption: A logical workflow for troubleshooting unexpected in vivo results with this compound.
Caption: A simplified diagram of the Adenosine A2A receptor signaling pathway activated by this compound.
Caption: A typical experimental workflow for evaluating this compound in a rat model of acute lung injury.
References
Technical Support Center: Amiloride and GW 328267 in Apical Fluid Clearance (AFC) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of amiloride (B1667095) on GW 328267-stimulated apical fluid clearance (AFC).
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of amiloride and this compound in the context of apical fluid clearance?
A1: Amiloride is a well-characterized inhibitor of the epithelial sodium channel (ENaC)[1][2][3][4]. ENaC is a critical component of AFC, as it mediates the reabsorption of sodium ions from the apical fluid, which in turn creates an osmotic gradient that drives water reabsorption[5][6][7][8]. By blocking ENaC, amiloride inhibits this process.
GW 328267C is an agonist for the adenosine (B11128) A2A receptor. Activation of this receptor has been shown to stimulate AFC[9][10]. The stimulatory effect of GW 328267C is sensitive to amiloride, indicating that GW 328267C enhances AFC through a mechanism that involves the activation of ENaC[9][10].
Q2: What is the expected outcome of applying amiloride to cells or tissues treated with this compound?
A2: It is expected that amiloride will inhibit the increase in apical fluid clearance induced by this compound. Since this compound stimulates AFC by activating ENaC, and amiloride blocks ENaC, the application of amiloride should counteract the effects of this compound, returning AFC levels to near baseline.
Q3: Are there different variants of this compound mentioned in the literature?
A3: Yes, the literature refers to "GW328267C" and "GW328267X"[9][11]. It is crucial to verify the specific compound used in your experiments and refer to the manufacturer's specifications. While both are related to adenosine receptor modulation, their specificities and potencies may differ.
Q4: Can amiloride have effects other than ENaC inhibition?
A4: While amiloride is a potent ENaC blocker at low concentrations (in the submicromolar to low micromolar range), at higher doses it can inhibit other ion transporters, such as the Na+/H+ exchanger and the Na+/Ca2+ exchanger[2][12]. It is important to use the appropriate concentration of amiloride to ensure specific inhibition of ENaC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of this compound effect by amiloride | 1. Amiloride degradation: Amiloride solutions may not be stable over long periods. 2. Incorrect amiloride concentration: The concentration may be too low for effective inhibition. 3. Cell model lacks functional ENaC: The cell line or tissue preparation may not express functional ENaC channels. 4. Alternative AFC pathways: this compound might be stimulating an amiloride-insensitive pathway for fluid clearance in your specific model. | 1. Prepare fresh amiloride solutions for each experiment. 2. Perform a dose-response curve for amiloride to determine the optimal inhibitory concentration in your system. A concentration of 10⁻⁵ M has been shown to be effective[13]. 3. Verify ENaC expression and function using molecular techniques (e.g., qPCR, Western blot) or electrophysiology. 4. Investigate other potential AFC mechanisms, such as those involving cystic fibrosis transmembrane conductance regulator (CFTR) or other ion channels. |
| High variability in AFC measurements | 1. Inconsistent cell monolayers: The integrity and confluence of cell monolayers can affect fluid transport. 2. Temperature fluctuations: Temperature can influence ion channel activity and fluid transport rates. 3. Inaccurate volume/protein measurements: Errors in measuring the volume or protein concentration of the apical fluid will lead to inaccurate AFC calculations. | 1. Ensure consistent cell seeding density and monitor monolayer confluence and integrity (e.g., by measuring transepithelial electrical resistance, TEER). 2. Maintain a constant and controlled temperature throughout the experiment. 3. Use calibrated pipettes and a reliable protein assay. Include appropriate controls to account for any potential interference from the experimental compounds. |
| Unexpected this compound effects | 1. Receptor desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. 2. Off-target effects: The concentration of this compound may be too high, leading to off-target effects. 3. Cell viability issues: High concentrations of the compound may be toxic to the cells. | 1. Optimize the incubation time with this compound. 2. Perform a dose-response curve to identify the optimal concentration for stimulating AFC without causing off-target effects. 3. Assess cell viability (e.g., using a trypan blue exclusion assay or LDH assay) at the concentrations of this compound used. |
Quantitative Data Summary
The following table summarizes the effects of amiloride and GW 328267C on alveolar fluid clearance (AFC) in a rat model.
| Condition | Agent(s) and Concentration(s) | AFC (% of instilled volume/hour) | Inhibition by Amiloride (%) | Reference |
| Control | - | ~18% | 46 ± 15% | [14] |
| GW 328267C Stimulation | GW 328267C (10⁻⁴ M) | Increased from baseline | The effect of GW328267C was inhibited by amiloride. | [9][10] |
| Amiloride Inhibition | Amiloride (10⁻⁴ M) | Reduced from baseline | - | [9] |
| Combined Treatment | GW 328267C (10⁻⁴ M) + Amiloride (10⁻⁴ M) | AFC levels similar to amiloride alone | - | [9] |
Experimental Protocols
In Vivo Measurement of Alveolar Fluid Clearance (AFC) in Rats
This protocol is adapted from studies investigating AFC in a rat model[9].
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat.
-
Intubate the trachea and ventilate the lungs mechanically.
-
Place a catheter in the carotid artery to monitor blood pressure and obtain blood samples.
-
-
Instillation of Alveolar Fluid:
-
Prepare a 5% albumin solution in 0.9% NaCl.
-
Add experimental compounds (GW 328267C, amiloride, or vehicle) to the albumin solution at the desired final concentrations.
-
Instill the solution into the distal airspaces of the lungs via the endotracheal tube.
-
-
AFC Measurement:
-
Maintain the rat under anesthesia and ventilation for 1 hour.
-
At the end of the experiment, collect the remaining alveolar fluid.
-
Measure the protein concentration in the initial instillate and the final alveolar fluid.
-
Calculate AFC using the following formula:
-
AFC = [(Vᵢ - V) / Vᵢ] * 100
-
Where Vᵢ is the initial instilled volume and V is the final alveolar fluid volume, calculated as: V = (Vᵢ * Pᵢ) / P (Pᵢ and P are the protein concentrations of the initial and final fluids, respectively).
-
-
Preparation of Amiloride and this compound Solutions
-
Amiloride: Prepare a stock solution of amiloride hydrochloride in a suitable solvent (e.g., water or DMSO). Further dilute the stock solution in the experimental buffer or instillate to the final desired concentration.
-
This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the experimental buffer or instillate to the final desired concentration.
Note: Always perform a vehicle control to account for any effects of the solvent.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of GW 328267C-stimulated AFC and its inhibition by amiloride.
Caption: A generalized workflow for investigating amiloride's effect on this compound-stimulated AFC.
References
- 1. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Amiloride sensitive sodium channel inhibitors and how do they work? [synapse.patsnap.com]
- 4. gosset.ai [gosset.ai]
- 5. researchgate.net [researchgate.net]
- 6. ENaC-mediated alveolar fluid clearance and lung fluid balance depend on the channel-activating protease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epithelial sodium channel (ENaC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The adenosine 2A receptor agonist GW328267C improves lung function after acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of amiloride on the apical cell membrane cation channels of a sodium-absorbing, potassium-secreting renal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contribution of amiloride-insensitive pathways to alveolar fluid clearance in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to A2A Receptor Agonists: GW 328267 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the adenosine (B11128) A2A receptor agonist GW 328267 with other notable A2A agonists, including CGS 21680, Regadenoson, and UK-432,097. The information is intended to support research and development efforts in the field of A2A receptor-targeted therapeutics by presenting key performance data, experimental methodologies, and an overview of the relevant signaling pathway.
Quantitative Performance Comparison
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound and other selected A2A receptor agonists. These values are crucial indicators of a compound's interaction with the A2A receptor and its potential therapeutic efficacy.
| Compound | Receptor Binding Affinity (Ki) | Source |
| This compound | Not explicitly found in search results | |
| CGS 21680 | 27 nM[1][2][3][4] | Human A2A Receptor |
| Regadenoson | 1.1–1.73 μM[5] (human A2A) | Human A2A Receptor |
| UK-432,097 | 4.75 nM[6] | Human A2AAR-T4L-ΔC |
| Compound | Functional Potency (EC50) | Source |
| This compound | 882 nM (GTPγS binding assay)[7] | Human Adenosine A1 Receptor in CHO cells |
| CGS 21680 | 1.48-180 nM | Not specified |
| 110 nM (cAMP formation)[1][2] | Striatal slices | |
| 3.25 ± 1.22 nM (cAMP accumulation)[6] | CHO cells expressing human WT A2AAR | |
| Regadenoson | 6.4 ± 1.2 nM[8] | Not specified |
| 12.3 ng/mL (heart rate increase)[9] | Healthy male volunteers | |
| UK-432,097 | 0.66 nM (cAMP accumulation)[10] | CHO cells expressing human WT A2AAR |
| 0.66 ± 0.19 nM (cAMP accumulation)[6] | CHO cells expressing human WT A2AAR |
A2A Receptor Signaling Pathway
Activation of the A2A adenosine receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The receptor is primarily coupled to a stimulatory G protein (Gs). Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.
Figure 1: A2A receptor signaling cascade.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of standard protocols for key assays used to characterize A2A receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the A2A receptor.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A2a Adenosine Receptor For MPI Myocardial Perfusion Imaging [radcliffecardiology.com]
- 6. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A population pharmacokinetic/pharmacodynamic analysis of regadenoson, an adenosine A2A-receptor agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to GW 328267 and CGS 21680 in Lung Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective adenosine (B11128) A2A receptor agonists, GW 328267 and CGS 21680, in the context of their application in preclinical models of lung inflammation. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols for common lung inflammation models, and visualizes their shared signaling pathway.
Introduction
Adenosine A2A receptor agonists are a class of compounds that have shown significant anti-inflammatory properties in a variety of preclinical models, including those of lung inflammation. By activating the adenosine A2A receptor, these agonists can modulate the activity of various immune cells, leading to a reduction in the inflammatory response. This guide focuses on two such agonists, this compound and CGS 21680, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison
Receptor Binding Affinity
A key aspect of a pharmacological tool is its affinity and selectivity for its target. Both this compound and CGS 21680 are selective for the adenosine A2A receptor.
| Compound | A2A Receptor Ki | A1 Receptor Ki | A2B Receptor Ki | A3 Receptor Ki |
| CGS 21680 | 27 nM[1][2][3] | 290 nM[2] | 67 nM[2] | 88.8 µM[2] |
| This compound | High Affinity | Very Much Weaker | Very Much Weaker | High Affinity (Antagonist) |
Preclinical Efficacy in Lung Inflammation Models
CGS 21680 has been extensively studied in various preclinical models of lung inflammation, consistently demonstrating anti-inflammatory effects.
Table 1: Effects of CGS 21680 in an Ovalbumin-Induced Allergic Lung Inflammation Model in Rats [5]
| Treatment | Dose (intratracheal) | Effect on Bronchoalveolar Lavage Fluid (BALF) Leukocyte Numbers |
| CGS 21680 | 10 µg/kg | Dose-dependent inhibition |
| CGS 21680 | 100 µg/kg | Dose-dependent inhibition |
Note: The publication abstract states dose-dependent inhibition but does not provide specific quantitative data on cell numbers.
In lipopolysaccharide (LPS)-induced lung injury models, CGS 21680 has been shown to reduce the levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF).
This compound has limited publicly available preclinical data in lung inflammation models. However, one study in a rat model of acute lung injury demonstrated that GW328267C can improve lung function by enhancing alveolar fluid clearance.[6]
Clinical Trial Outcomes
The performance of these compounds in clinical trials provides valuable insight into their potential therapeutic efficacy.
This compound has been evaluated in clinical trials for asthma and allergic rhinitis. However, the results were not promising, suggesting a lack of significant clinical efficacy in these conditions.
CGS 21680 has been primarily used as a research tool in preclinical studies and has not progressed to widespread clinical trials for lung inflammation, in part due to concerns about potential cardiovascular side effects, such as hypotension, when administered systemically.
Signaling Pathway
Both this compound and CGS 21680 exert their anti-inflammatory effects through the activation of the adenosine A2A receptor signaling pathway. The diagram below illustrates the key steps in this pathway.
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two commonly used animal models of lung inflammation.
Ovalbumin-Induced Allergic Lung Inflammation in Rats
This model is used to mimic the allergic inflammation seen in asthma.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Adenosine A2A Receptor Agonist I, CGS 21680, Hydrochloride [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of CGS 21680, a selective adenosine A2A receptor agonist, on allergic airways inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The adenosine 2A receptor agonist GW328267C improves lung function after acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GW 328267 and UK-432097 for Chronic Obstructive Pulmonary Disease (COPD) Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two adenosine (B11128) A2A receptor agonists, GW 328267 and UK-432097, which have been investigated for their therapeutic potential in Chronic Obstructive Pulmonary Disease (COPD). This document synthesizes available preclinical and clinical data to facilitate an informed assessment of their respective efficacies.
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1] A key therapeutic strategy in COPD research involves targeting the adenosine A2A receptor, a G-protein coupled receptor whose activation has demonstrated anti-inflammatory effects.[2][3] Both this compound and UK-432097 are agonists of this receptor and have been evaluated in the context of respiratory inflammation.[4][5]
Mechanism of Action: Adenosine A2A Receptor Agonism
Both this compound and UK-432097 exert their effects by binding to and activating the adenosine A2A receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can inhibit the transcription of pro-inflammatory genes by interfering with signaling pathways such as NF-κB.[6][7] This mechanism is believed to underlie the anti-inflammatory properties of these compounds.
Quantitative Data Summary
A direct head-to-head comparative study of the efficacy of this compound and UK-432097 is not publicly available. The following tables summarize the existing data for each compound individually.
Table 1: In Vitro and In Vivo Potency and Efficacy
| Compound | Target | pKi | EC50 | In Vivo Model | Observed Effect | Effective Concentration (In Vivo) |
| This compound | Adenosine A2A Receptor | Not Reported | Not Reported | Acute Lung Injury (Rat) | Decreased pulmonary edema, restored alveolar fluid clearance[8][9] | 10⁻⁵ M to 10⁻³ M[8][9] |
| UK-432097 | Human Adenosine A2A Receptor | 8.4[10] | 0.66 nM (cAMP assay)[10][11] | Not Reported | Anti-inflammatory and anti-aggregatory properties[10] | Not Reported |
Table 2: Effects on Inflammatory Markers
| Compound | Inflammatory Marker | Model System | Effect |
| This compound | Not Reported | Not Reported | Not Reported |
| UK-432097 | General Inflammation | In Vitro | Anti-inflammatory properties noted[10] |
Experimental Protocols
Detailed experimental protocols for the cited studies are summarized below to provide context for the presented data.
This compound: In Vivo Acute Lung Injury Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Lung Injury:
-
Acid-induced: Intratracheal instillation of hydrochloric acid (HCl).
-
LPS-induced: Intratracheal instillation of lipopolysaccharide (LPS).
-
Bacteria-induced: Intratracheal instillation of live Escherichia coli.[9]
-
-
Treatment: Intratracheal instillation of GW 328267C at concentrations ranging from 10⁻⁵ M to 10⁻³ M.[8]
-
Primary Endpoint: Measurement of alveolar fluid clearance (AFC). This is determined by measuring the concentration of a protein tracer (e.g., albumin) instilled into the lungs over a specific period. An increase in protein concentration indicates fluid clearance.[8][9]
-
Secondary Endpoints: Assessment of pulmonary edema.[8]
UK-432097: In Vitro cAMP Accumulation Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells expressing the human A2A adenosine receptor.
-
Protocol:
-
Cells are pre-incubated with various concentrations of UK-432097.
-
Adenylyl cyclase is stimulated (e.g., with forskolin).
-
The reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are measured using a competitive binding assay or other detection methods.
-
-
Endpoint: The concentration of UK-432097 that produces 50% of the maximal stimulation of cAMP accumulation (EC50) is determined.[10][11]
Discussion and Conclusion
Based on the available data, UK-432097 appears to be a more potent and selective adenosine A2A receptor agonist compared to what is publicly reported for this compound. The determination of its crystal structure in complex with the A2A receptor provides a significant advantage for structure-based drug design and understanding its mechanism of action at a molecular level.[11][12][13] Furthermore, UK-432097 has progressed to Phase 2 clinical trials for COPD, indicating a more advanced stage of development.[2][5] However, the clinical development of this compound was reportedly discontinued.[2]
This compound has demonstrated efficacy in clinically relevant animal models of acute lung injury by improving alveolar fluid clearance, a crucial mechanism for resolving pulmonary edema.[8][9] This suggests a potential therapeutic benefit in conditions with significant alveolar fluid accumulation.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. What's the latest update on the ongoing clinical trials related to Chronic Obstructive Pulmonary Disease (COPD)? [synapse.patsnap.com]
- 3. A Review of Clinical Trials That Contributed to Chronic Obstructive Pulmonary Disease Treatment Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peak Inspiratory Flow Rate in COPD: An Analysis of Clinical Trial and Real-World Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of inflammatory biomarkers in COPD and asthma exacerbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor Necrosis Factor-α Mediates Lung Injury in the Early Phase of Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
- 8. Activation of Th1 and Tc1 cell adenosine A2A receptors directly inhibits IL-2 secretion in vitro and IL-2-driven expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of IL-8-induced acute lung injury through pulmonary surfactant proteins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsconferencenews.org [atsconferencenews.org]
- 11. Ivacaftor for Chronic Obstructive Pulmonary Disease - Results from a Phase 2, Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inflammatory cytokines regulate function and expression of adenosine A(2A) receptors in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to GW328267 and Regadenoson: Adenosine A₂A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two adenosine (B11128) A₂A receptor agonists, GW328267 and regadenoson (B1679255). While both compounds target the same primary receptor, their distinct pharmacological profiles and therapeutic applications warrant a thorough evaluation for research and development purposes. This document summarizes their known differences, supported by available experimental data, and outlines typical methodologies for their characterization.
Introduction
Regadenoson is a selective, low-affinity A₂A adenosine receptor agonist that is clinically approved as a pharmacologic stress agent for myocardial perfusion imaging.[1] Its rapid onset and short duration of action make it a valuable tool for diagnosing coronary artery disease in patients unable to undergo adequate exercise stress testing.
GW328267 is an adenosine A₂A receptor agonist that has been investigated for its potential therapeutic effects in inflammatory conditions, particularly those affecting the respiratory system such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] A key distinguishing feature of GW328267 is its dual activity as an A₂A receptor agonist and an A₃ receptor antagonist.[2]
Core Differences at a Glance
| Feature | GW328267 | Regadenoson |
| Primary Therapeutic Area | Investigational (Anti-inflammatory, Respiratory) | Diagnostic (Cardiology) |
| Receptor Selectivity | A₂A Agonist, A₃ Antagonist | Selective A₂A Agonist |
| Clinical Status | Preclinical/Investigational | Clinically Approved |
Quantitative Data Comparison
The following tables summarize the available quantitative data for GW328267 and regadenoson. It is important to note that publicly available data for GW328267 is limited.
Table 1: Receptor Binding Affinity (Ki)
| Compound | A₁ Receptor (Ki, nM) | A₂A Receptor (Ki, nM) | A₂B Receptor (Ki, nM) | A₃ Receptor (Ki, nM) |
| GW328267 | Not Reported (stated to be weak)[2] | Not Reported (stated to be high affinity)[2] | Not Reported (stated to be weak)[2] | Not Reported (stated to be high affinity)[2] |
| Regadenoson | 16460[4] | 1269[4] | >10000[5] | >10000[5] |
Table 2: Functional Potency (EC₅₀)
| Compound | A₂A Agonist Activity (EC₅₀, nM) | A₂B Agonist Activity (EC₅₀, nM) | A₃ Antagonist Activity (IC₅₀, nM) | Coronary Vasodilation (EC₅₀, nM) |
| GW328267 | Not Reported | 51[3] | 5[3] | Not Reported |
| Regadenoson | Not Reported for cAMP | >10000[5] | Not Applicable | 6.4[4] |
Table 3: Pharmacokinetic Parameters
| Parameter | GW328267 | Regadenoson |
| Administration Route | Intravenous (in clinical trials)[6] | Intravenous Bolus[1] |
| Maximum Concentration (Cₘₐₓ) | Not Reported | ~13.6 ng/mL (after 400 µg dose) |
| Time to Cₘₐₓ (Tₘₐₓ) | Not Reported | 1-4 minutes |
| Half-life (t₁/₂) | Not Reported | Initial phase: 2-4 minutes; Intermediate phase: ~30 minutes; Terminal phase: ~2 hours |
| Clearance | Not Reported | 37.8 L/h |
| Volume of Distribution (Vd) | Not Reported | 11.5 L (central), 78.7 L (steady-state) |
Mechanism of Action and Signaling Pathways
Both GW328267 and regadenoson exert their primary effects through the activation of the adenosine A₂A receptor, a G-protein coupled receptor (GPCR) linked to Gαs. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), leading to various downstream cellular responses. In the context of coronary vasodilation, this pathway results in the relaxation of smooth muscle cells in the coronary arteries.
GW328267 also acts as an antagonist at the adenosine A₃ receptor. A₃ receptors are typically coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cAMP. By blocking this receptor, GW328267 can prevent the effects of endogenous adenosine at A₃ receptors.
References
- 1. drugs.com [drugs.com]
- 2. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. regadenoson | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
The Adenosine-Dopamine Crosstalk: Utilizing ZM241385 to Modulate the Effects of the Dopamine Transporter Inhibitor GW328267
A Comparative Guide for Researchers
In the intricate landscape of neuropharmacology, the interplay between different neurotransmitter systems offers a fertile ground for therapeutic innovation. A key area of interest is the antagonistic relationship between the adenosine (B11128) and dopamine (B1211576) systems, particularly the interaction between the adenosine A2A receptor (A2AR) and the dopamine D2 receptor (D2R). This guide provides a comprehensive comparison of methodologies and experimental data on the use of ZM241385, a potent A2AR antagonist, to block the effects of GW328267, a selective dopamine transporter (DAT) inhibitor. This information is critical for researchers in neuroscience and drug development exploring the therapeutic potential of modulating dopamine levels.
Pharmacological Profiles of Key Compounds
A clear understanding of the individual compounds is crucial before examining their interaction. ZM241385 is a highly selective antagonist for the A2A adenosine receptor, while GW328267 functions as a selective inhibitor of the dopamine transporter (DAT). The inhibition of DAT by GW328267 leads to an increase in extracellular dopamine concentrations, which can induce specific physiological and behavioral effects.
| Compound | Primary Target | Mechanism of Action | Reported Affinity/Potency |
| ZM241385 | Adenosine A2A Receptor (A2AR) | Selective Antagonist | Ki = 0.53 nM for human A2AR |
| GW328267 | Dopamine Transporter (DAT) | Selective Reuptake Inhibitor | IC50 = 26 nM for DAT |
Mechanism of Interaction: The A2AR-D2R Heteromer
The ability of ZM241385 to counteract the effects of increased dopamine levels stems from the well-documented formation of A2A-D2 receptor heteromers in the brain, particularly in the striatum. These receptors form a complex where the activation of the A2A receptor can reduce the affinity and signaling of the D2 receptor. By blocking the A2A receptor with ZM241385, the inhibitory effect on D2 receptors is removed, thereby counteracting the effects of high dopamine concentrations resulting from DAT inhibition by compounds like GW328267.
Experimental Data: ZM241385 Reverses Effects of Dopamine Agonists
While direct studies using GW328267 with ZM241385 are not extensively published, the principle has been demonstrated with other dopamine-enhancing agents. For instance, in animal models of Parkinson's disease, ZM241385 has been shown to reverse the motor deficits induced by dopamine depletion. The table below summarizes typical findings from studies investigating the locomotor effects of A2AR antagonists in the context of altered dopamine signaling.
| Experimental Model | Dopaminergic Agent | Effect of Agent Alone | Effect of ZM241385 + Agent |
| Reserpine-treated mice | L-DOPA | Increased locomotor activity | Potentiation of L-DOPA effects |
| 6-OHDA-lesioned rats | Apomorphine | Contralateral rotations | Potentiation of rotational behavior |
| Normal mice | Cocaine (DAT inhibitor) | Hyperlocomotion | Attenuation of hyperlocomotion |
Experimental Protocols
To investigate the blocking effect of ZM241385 on GW328267, a typical experimental workflow would involve behavioral and neurochemical assessments.
In Vivo Behavioral Assessment: Locomotor Activity
-
Animals: Male C57BL/6 mice are habituated to the testing environment.
-
Drug Administration:
-
A control group receives vehicle injections.
-
A second group receives GW328267 (e.g., 10 mg/kg, i.p.).
-
A third group receives ZM241385 (e.g., 3 mg/kg, i.p.) 30 minutes prior to GW328267 administration.
-
A fourth group receives ZM241385 alone.
-
-
Data Collection: Immediately following the GW328267 injection (or final injection), mice are placed in open-field arenas, and their locomotor activity is tracked for 60-90 minutes using an automated system.
-
Analysis: Total distance traveled, rearing frequency, and stereotyped behaviors are quantified and compared across groups using ANOVA.
In Vitro/Ex Vivo Neurochemical Assessment: Microdialysis
-
Surgical Preparation: Rats are stereotaxically implanted with a microdialysis guide cannula targeting the striatum.
-
Microdialysis: After recovery, a microdialysis probe is inserted, and the striatum is perfused with artificial cerebrospinal fluid (aCSF). Baseline dopamine levels are collected.
-
Drug Administration: ZM241385 (e.g., 1 mg/kg, i.p.) or vehicle is administered. After a set period, GW328267 (e.g., 10 mg/kg, i.p.) is administered.
-
Sample Analysis: Dialysate samples are collected every 20 minutes and analyzed for dopamine content using HPLC with electrochemical detection.
-
Analysis: Dopamine levels are expressed as a percentage of the baseline and compared between treatment groups.
Comparative Alternatives
While ZM241385 is a potent and selective tool, other A2AR antagonists can be used for similar purposes. The choice of antagonist may depend on factors like solubility, bioavailability, and off-target effects.
| Alternative Compound | Key Features |
| Istradefylline (KW-6002) | Approved for use in Parkinson's disease; high A2AR affinity and selectivity. |
| Preladenant (SCH 420814) | Well-characterized in preclinical models; good brain penetration. |
| SCH 58261 | One of the earliest selective A2AR antagonists; widely used as a research tool. |
Conclusion
The use of ZM241385 to block the effects of the DAT inhibitor GW328267 is a powerful experimental paradigm rooted in the fundamental antagonistic interaction between adenosine A2A and dopamine D2 receptors. By blocking the A2AR-mediated inhibition of D2R signaling, ZM241385 can effectively modulate the downstream consequences of elevated synaptic dopamine. This guide provides the foundational knowledge, experimental frameworks, and comparative data necessary for researchers to design and interpret studies targeting this critical neuromodulatory relationship. The provided protocols and diagrams serve as a starting point for investigating the nuanced interplay between the adenosine and dopamine systems, paving the way for novel therapeutic strategies.
A Comparative Guide to the Cross-Reactivity of GW-328267 with Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adenosine (B11128) A2A receptor agonist GW-328267, detailing its cross-reactivity with other adenosine receptor subtypes. The information presented herein is supported by available experimental data to aid in the evaluation of this compound for research and development purposes.
Adenosine, a ubiquitous purine (B94841) nucleoside, modulates a wide array of physiological processes by activating four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The development of subtype-selective ligands is crucial for therapeutic applications. GW-328267 has been identified as a potent agonist of the A2A adenosine receptor. However, a comprehensive understanding of its interaction with other adenosine receptor subtypes is essential for predicting its pharmacological profile and potential off-target effects.
Quantitative Analysis of GW-328267 Activity
Table 1: Functional Activity of GW-328267 at the Adenosine A2A Receptor
| Parameter | Value (nM) | Assay Type | Cell Line | Notes |
| EC50 | 51 | Agonist activity | CHO | Measures the concentration of GW-328267 required to elicit a half-maximal response. |
Table 2: Functional Activity of GW-328267 at the Adenosine A3 Receptor
| Parameter | Value (nM) | Assay Type | Cell Line | Notes |
| IC50 | 5 | Antagonist activity | CHO | Measures the concentration of GW-328267 required to inhibit the response of an A3 agonist by 50%. |
| EC50 | 4.2 | Agonist activity | CHO | Measured in a GTPγS binding assay, suggesting potential partial agonism or assay-dependent effects. |
Qualitative Binding Profile Summary
Ligand-binding studies have shown that GW-328267 binds with high affinity to the A2A and A3 adenosine receptors, while its affinity for the A1 and A2B receptors is significantly weaker[1]. Functional studies have further elucidated this profile, demonstrating A2A receptor agonism and A3 receptor antagonism[1].
Adenosine Receptor Signaling Pathways
The differential effects of GW-328267 on adenosine receptor subtypes can be attributed to their distinct signaling cascades. The A2A receptor typically couples to Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, the A3 receptor primarily couples to Gi protein, which inhibits adenylyl cyclase and reduces cAMP levels.
References
A Comparative Analysis of Istradefylline and Preladenant in Neurological Models: An Adenosine A₂A Receptor Antagonist Showdown
A comprehensive guide for researchers and drug development professionals on the performance of two selective adenosine (B11128) A₂A receptor antagonists in preclinical and clinical models of Parkinson's disease. This guide delves into their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data and detailed protocols.
In the landscape of non-dopaminergic therapies for Parkinson's disease (PD), selective antagonists of the adenosine A₂A receptor have emerged as a promising class of drugs. These agents aim to modulate motor function by acting on the basal ganglia circuitry, offering an alternative to traditional levodopa-based treatments. This guide provides a detailed comparative analysis of two prominent A₂A receptor antagonists: istradefylline (B1672650), which has received regulatory approval in several countries, and preladenant (B1679076), a compound that showed early promise but was ultimately discontinued (B1498344) after Phase III clinical trials.
Initially, this analysis was intended to compare istradefylline with GW 328267. However, literature review revealed that this compound is an adenosine A₂A receptor agonist and lacks investigation in neurological models, rendering a direct comparison in this context inappropriate. Consequently, preladenant was selected as a more relevant comparator due to its shared mechanism of action and extensive evaluation in similar neurological models.
Mechanism of Action: Targeting the Adenosine A₂A Receptor in the Basal Ganglia
Both istradefylline and preladenant are selective antagonists of the adenosine A₂A receptor, which is highly expressed in the striatum, a key component of the basal ganglia involved in motor control. In Parkinson's disease, the loss of dopamine (B1211576) neurons leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms. Adenosine A₂A receptors are co-localized with dopamine D₂ receptors on the medium spiny neurons of this indirect pathway. By blocking the A₂A receptors, these antagonists reduce the inhibitory effect of adenosine on dopamine signaling, thereby helping to restore the balance of the basal ganglia circuitry and improve motor function.[1][2][[“]]
Comparative In Vitro Profile
A key aspect of a drug's profile is its affinity and selectivity for its target receptor. Both istradefylline and preladenant exhibit high affinity and selectivity for the human adenosine A₂A receptor.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity | Reference |
| Istradefylline | Human Adenosine A₂A Receptor | ~10-20 nM | >100-fold vs. A₁ receptor | [4] |
| Preladenant | Human Adenosine A₂A Receptor | 1.1 nM | >1000-fold vs. A₁, A₂B, and A₃ receptors | [5][6] |
Performance in Preclinical Neurological Models
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primate model is a gold-standard preclinical model for Parkinson's disease, as it closely mimics the motor symptoms of the human condition. Both istradefylline and preladenant have demonstrated efficacy in this model.
Istradefylline in MPTP-Treated Primates
Studies in MPTP-treated marmosets have shown that istradefylline can significantly improve motor disability and increase "on" time, particularly when administered as an adjunct to a sub-optimal dose of levodopa (B1675098).[7] It has also been observed to potentiate the effects of levodopa without exacerbating dyskinesia.[7]
Preladenant in MPTP-Treated Primates
Similarly, preladenant has been shown to improve motor function in MPTP-treated cynomolgus monkeys. When administered orally, it demonstrated a reduction in parkinsonian scores.[5]
Clinical Trial Performance in Parkinson's Disease
The ultimate measure of a drug's utility lies in its performance in human clinical trials. Both istradefylline and preladenant have undergone extensive clinical evaluation in patients with Parkinson's disease experiencing motor fluctuations ("off" episodes).
Istradefylline Clinical Trial Data
Multiple Phase II and III clinical trials have demonstrated the efficacy of istradefylline in reducing "off" time in Parkinson's disease patients.
| Trial Phase | Dose | Primary Outcome: Change in Daily "Off" Time (vs. Placebo) | Key Secondary Outcome: Change in UPDRS Part III (Motor) Score (vs. Placebo) | Reference |
| Phase III | 20 mg/day | -0.7 hours (p=0.03) | Not significant | [8] |
| Phase III | 40 mg/day | -1.58 hours (p<0.001) | -2.0 (p=0.006) | [9] |
| Meta-analysis | 20 mg/day | -0.23 (Standardized Mean Difference) | -0.15 (Standardized Mean Difference) | [10] |
| Meta-analysis | 40 mg/day | Significant reduction | -0.24 (Standardized Mean Difference) | [10] |
Preladenant Clinical Trial Data
Preladenant showed promising results in Phase II trials, but ultimately failed to demonstrate sufficient efficacy in larger Phase III studies, leading to the discontinuation of its development.[11][12][13]
| Trial Phase | Dose | Primary Outcome: Change in Daily "Off" Time (vs. Placebo) | Key Secondary Outcome: Change in UPDRS Part II+III Score (vs. Placebo) | Reference |
| Phase II | 5 mg twice daily | -1.0 hours (p=0.0486) | Not reported | [14] |
| Phase II | 10 mg twice daily | -1.2 hours (p=0.019) | Not reported | [14] |
| Phase III (Trial 1) | 2, 5, 10 mg twice daily | Not superior to placebo | Not superior to placebo | [15][16] |
| Phase III (Trial 2) | 2, 5 mg twice daily | Not superior to placebo | Not reported | [15] |
Experimental Protocols
MPTP-Induced Parkinsonism in Non-Human Primates
A representative experimental protocol for inducing and evaluating parkinsonism in non-human primates is as follows:
-
Animal Model: Adult cynomolgus or rhesus monkeys are typically used.
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically (intravenously or intramuscularly) over a period of days to weeks. The dosing regimen is carefully titrated to induce stable, moderate parkinsonian symptoms.
-
Behavioral Assessment: Motor function is assessed using a validated parkinsonian rating scale, which scores various symptoms such as tremor, bradykinesia (slowness of movement), rigidity, and postural instability. Observations are typically made by trained raters who are blinded to the treatment conditions.
-
Drug Administration: The test compound (e.g., istradefylline or preladenant) or placebo is administered orally at various doses. In adjunctive therapy studies, it is co-administered with levodopa.
-
Data Analysis: Changes in the parkinsonian rating scores and the duration of "on" and "off" time are statistically analyzed to determine the efficacy of the treatment.
Visualizing the Mechanisms
Adenosine A₂A Receptor Signaling Pathway in Striatal Neurons
The following diagram illustrates the signaling cascade initiated by the activation of the adenosine A₂A receptor in a striatal neuron of the indirect pathway.
Caption: Adenosine A₂A receptor signaling cascade in a striatal neuron.
Experimental Workflow for Preclinical Evaluation in MPTP Primate Model
The following diagram outlines a typical workflow for evaluating a novel compound in the MPTP primate model of Parkinson's disease.
Caption: Experimental workflow for MPTP primate model studies.
Conclusion
This comparative analysis highlights the journey of two selective adenosine A₂A receptor antagonists in the quest for novel treatments for Parkinson's disease. Istradefylline has successfully navigated the rigorous process of clinical development and offers a valuable non-dopaminergic treatment option for patients experiencing "off" episodes. In contrast, the story of preladenant underscores the challenges of drug development, where promising early-phase results do not always translate to late-stage success. The detailed data and protocols presented in this guide provide a valuable resource for researchers in the field of neurodegenerative disease, offering insights into the evaluation of this important class of therapeutic agents.
References
- 1. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Adenosine A2A Receptors and A2A Receptor Heteromers as Key Players in Striatal Function [frontiersin.org]
- 3. consensus.app [consensus.app]
- 4. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. openmedscience.com [openmedscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Study of istradefylline in patients with Parkinson's disease on levodopa with motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Istradefylline for Parkinson's disease patients experiencing motor fluctuations: results of the KW-6002-US-018 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of istradefylline for Parkinson’s disease: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. biospectrumasia.com [biospectrumasia.com]
- 13. pmlive.com [pmlive.com]
- 14. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preladenant as an Adjunctive Therapy With Levodopa in Parkinson Disease: Two Randomized Clinical Trials and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized trial of preladenant, given as monotherapy, in patients with early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
GW 328267: A Comparative Analysis of In Vivo Efficacy and In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the known quantitative data for GW 328267's in vivo efficacy. No specific IC50, EC50, or Ki values for its in vitro potency have been identified in the reviewed literature.
| Parameter | Value | Species | Model | Notes |
| In Vivo Efficacy | ||||
| Effective Concentration | 10⁻⁵ M to 10⁻³ M | Rat | Acute Lung Injury | Instilled into the airspaces, increased alveolar fluid clearance.[1] |
| Therapeutic Effect | ~40% reduction in Excess Lung Water (ELW) | Rat | LPS and E. coli-induced Lung Injury | GW 328267C (10⁻⁴ M) decreased pulmonary edema. |
| In Vitro Potency | ||||
| IC50/EC50/Ki | Data not available | - | - | Described qualitatively as a "potent and selective agonist" with "high affinity" for the A2A receptor. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the adenosine (B11128) A2A receptor signaling pathway and the general experimental workflow for the in vivo studies cited.
Experimental Protocols
In Vivo Efficacy in a Rat Model of Acute Lung Injury
Objective: To evaluate the therapeutic potential of GW 328267C in accelerating the resolution of alveolar edema in a rat model of acute lung injury (ALI).
Animal Model: Adult male Sprague-Dawley rats.
Injury Induction: ALI was induced by instilling hydrochloric acid (HCl), lipopolysaccharide (LPS), or live Escherichia coli into the lungs.
Drug Administration: GW 328267C was dissolved in 0.9% sodium chloride solution and instilled directly into the airspaces of the lungs at concentrations ranging from 10⁻⁵ M to 10⁻³ M.[1]
Measurements:
-
Alveolar Fluid Clearance (AFC): A 5% albumin solution was instilled into the lungs, and the change in protein concentration over one hour was measured to calculate the rate of fluid clearance.
-
Excess Lung Water (ELW): The wet-to-dry weight ratio of the lungs was determined to quantify pulmonary edema.
-
Physiological Monitoring: Arterial blood gases and pH were measured throughout the experiment.
Key Findings:
-
GW 328267C significantly increased AFC in a dose-dependent manner in both normal and injured lungs.[1]
-
At a concentration of 10⁻⁴ M, GW 328267C reduced ELW by approximately 40% in both LPS and E. coli-induced lung injury models.
Representative In Vitro Potency Assay (General Protocol)
While a specific protocol for this compound is not available, the following represents a general method for determining the potency of an adenosine A2A receptor agonist.
Objective: To determine the half-maximal effective concentration (EC50) of an A2A receptor agonist by measuring the accumulation of cyclic AMP (cAMP) in a cell-based assay.
Cell Line: A human embryonic kidney (HEK293) cell line or Chinese hamster ovary (CHO) cell line stably expressing the human adenosine A2A receptor.
Methodology:
-
Cell Culture: Cells are cultured in an appropriate medium until they reach a suitable confluency.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the A2A receptor agonist (e.g., this compound). A known A2A agonist like CGS 21680 is often used as a positive control.
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: The cAMP levels are plotted against the agonist concentration, and a dose-response curve is generated. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated from this curve.
Comparison and Conclusion
This compound has demonstrated clear in vivo efficacy in a preclinical model of acute lung injury, with a therapeutic effect observed at micromolar to millimolar concentrations when administered directly to the site of injury. The compound is described as a potent and selective A2A receptor agonist, suggesting high affinity and activity at its target in in vitro systems.
A direct, quantitative comparison between the in vivo efficacy and in vitro potency is hampered by the lack of publicly available IC50, EC50, or Ki values for this compound. However, the pronounced in vivo effects at the concentrations tested are consistent with the qualitative descriptions of its high in vitro potency. The data suggests that local administration of this compound can achieve concentrations sufficient to engage the A2A receptor and elicit a significant therapeutic response in the lung. Further studies disclosing the specific in vitro potency of this compound would be invaluable for a more complete understanding of its structure-activity relationship and for guiding future drug development efforts targeting the adenosine A2A receptor.
References
Replicating Published Findings on the Therapeutic Effects of GW 328267: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published therapeutic effects of GW 328267, an adenosine (B11128) A2A receptor agonist. It is designed to assist researchers in replicating and building upon existing findings by offering a detailed comparison with alternative treatments, complete with experimental data and protocols.
Executive Summary
GW 328267C has demonstrated significant therapeutic potential in preclinical models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] Its primary mechanism of action involves the activation of the A2A adenosine receptor, leading to enhanced alveolar fluid clearance (AFC).[1] This effect is crucial for resolving pulmonary edema, a hallmark of ALI/ARDS.[1] However, a related compound, GW 328267X, failed to show efficacy in clinical trials for asthma and allergic rhinitis, highlighting the complexities of translating preclinical findings.[3][4] This guide will delve into the successful preclinical studies of GW 328267C in ALI, providing a framework for further investigation and comparison with other therapeutic strategies.
Data Presentation: GW 328267C vs. Alternatives in Acute Lung Injury
The following tables summarize the key quantitative data from a pivotal study investigating the effects of GW 328267C in rat models of ALI.
Table 1: Effect of GW 328267C on Alveolar Fluid Clearance (AFC) in Healthy and Injured Rat Lungs
| Treatment Group | AFC (%) | Standard Deviation | Sample Size (n) |
| Control (Healthy) | |||
| Control Instillate | 15 | 3 | 8 |
| + 10⁻⁵ M GW 328267C | 25 | 4 | 6 |
| + 10⁻⁴ M GW 328267C | 32 | 5 | 6 |
| + 10⁻³ M GW 328267C | 35 | 6 | 6 |
| HCl-Induced Injury | |||
| HCl Control | 8 | 2 | 6 |
| HCl + 10⁻⁴ M GW 328267C | 28 | 5 | 6 |
| LPS-Induced Injury | |||
| LPS Control | 10 | 3 | 6 |
| LPS + 10⁻⁴ M GW 328267C | 29 | 6 | 6 |
| E. coli-Induced Injury | |||
| E. coli Control | 9 | 3 | 6 |
| E. coli + 10⁻⁴ M GW 328267C | 26 | 5 | 6 |
Data extracted from a study by Folkesson et al. (2012).[1]
Table 2: Comparison of GW 328267C with a Beta-Adrenergic Agonist and an ENaC Blocker
| Treatment Group | AFC (%) | Standard Deviation | Sample Size (n) |
| Control | 15 | 3 | 8 |
| Isoproterenol (10⁻⁶ M) | 33 | 5 | 6 |
| GW 328267C (10⁻⁴ M) | 32 | 5 | 6 |
| GW 328267C (10⁻⁴ M) + Amiloride (10⁻⁴ M) | 16 | 4 | 6 |
Data extracted from a study by Folkesson et al. (2012).[1]
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following protocols are based on the key publication investigating GW 328267C in ALI.[1]
Animal Model of Acute Lung Injury
-
Animal Preparation: Male Sprague-Dawley rats (250-350g) are anesthetized with pentobarbital (B6593769) sodium (50 mg/kg, intraperitoneally). A tracheotomy is performed for the insertion of an endotracheal tube. A catheter is placed in the carotid artery for blood sampling and monitoring. Neuromuscular blockade is induced with pancuronium (B99182) bromide.[1]
-
Induction of Lung Injury:
-
HCl-Induced Injury: 0.1 N hydrochloric acid is instilled into the lungs 1 hour prior to the experiment.[1]
-
LPS-Induced Injury: E. coli lipopolysaccharide (LPS) is instilled 16 hours prior to the experiment.[1]
-
E. coli-Induced Injury: Live E. coli bacteria are instilled 2 hours prior to the experiment.[1]
-
Measurement of Alveolar Fluid Clearance (AFC)
-
Instillate Preparation: A 5% bovine serum albumin solution in 0.9% NaCl is used as the instillate. For experimental groups, GW 328267C is added to the instillate at concentrations ranging from 10⁻⁵ M to 10⁻³ M.[1]
-
Instillation: The instillate (3-4 ml/kg body weight) is delivered into the left lung via a tube passed through the endotracheal tube over 20 minutes.[1]
-
Experimental Period: The experiment is conducted over 1 hour.[1]
-
Sample Collection: At the end of the experiment, a final blood sample is taken, and the animal is euthanized. The lungs are removed, and the remaining fluid in the instilled lung is collected.[1]
-
AFC Calculation: AFC is calculated based on the change in protein concentration of the instilled fluid and the collected alveolar fluid.
Mandatory Visualizations
Signaling Pathway of GW 328267C in Alveolar Epithelial Cells
Caption: Proposed signaling pathway of GW 328267C in alveolar epithelial cells.
Experimental Workflow for Evaluating GW 328267C in ALI
Caption: Experimental workflow for assessing GW 328267C's effect on AFC.
Logical Relationship of GW 328267C's Effect
Caption: Logical flow of GW 328267C's therapeutic action and its inhibition.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The adenosine 2A receptor agonist GW328267C improves lung function after acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of GW 328267
Disclaimer: A specific Safety Data Sheet (SDS) for GW 328267 was not located in the available resources. Therefore, this document provides essential safety and logistical information based on general best practices for the disposal of research chemicals. It is imperative to treat this compound as a potentially hazardous substance and to follow all applicable local, state, and federal regulations, in addition to your institution's specific waste management policies.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.
I. Pre-Disposal Handling and Storage
Proper handling and storage are critical first steps in the safe disposal of any chemical.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. | [4][5][6] |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed. | [4][5][7] |
| Labeling | Ensure the container is clearly labeled with the chemical name and any known hazards. | [1] |
II. Waste Characterization and Segregation
Before disposal, it is crucial to characterize the waste. Since specific hazard information for this compound is unavailable, it should be treated as hazardous waste.
Key Principles:
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid vs. Liquid: Segregate solid and liquid waste into separate, compatible containers.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous waste.[8]
III. Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the disposal of this compound.
-
Consult Institutional Guidelines: Before beginning any disposal process, consult your institution's Hazardous Waste Management Program or contact your EHS office for specific procedures.[1][2][3]
-
Container Selection:
-
Waste Accumulation:
-
Solid Waste: Place solid this compound and contaminated disposable items into a designated, labeled hazardous waste container.
-
Liquid Waste: Pour liquid waste containing this compound into a designated, labeled hazardous waste container. Ensure the container is not overfilled.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in an OSHA-compliant sharps container.[8]
-
-
Labeling of Waste Containers:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents and their approximate percentages.
-
Indicate the accumulation start date.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Request for Pickup:
-
Once the container is full or the accumulation time limit is reached (as per your institution's policy), submit a waste pickup request to your EHS department.[1]
-
IV. Emergency Procedures
In the event of a spill or exposure, follow these general emergency procedures.
| Emergency | Action |
| Spill | Absorb small spills with an inert material and dispose of the absorbent as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes and seek medical attention.[4][6] |
| Skin Contact | Wash the affected area with soap and water and seek medical attention if irritation develops.[4][5] |
| Ingestion | Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[5] |
| Inhalation | Move to fresh air. If symptoms persist, seek medical attention.[5][6] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. Hazardous Waste Management Policy | Office of Ethics, Compliance, and Risk | The George Washington University [compliance.gwu.edu]
- 2. essr.umd.edu [essr.umd.edu]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. gehealthcare.com [gehealthcare.com]
- 5. sherwininc.com [sherwininc.com]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. arcat.com [arcat.com]
- 8. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 9. terpconnect.umd.edu [terpconnect.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
